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  • Product: 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
  • CAS: 1376298-90-6

Core Science & Biosynthesis

Foundational

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride CAS number and structure

CAS Number: 1376298-90-6 (HCl Salt) | CAS Number: 1251863-44-1 (Free Base) Executive Summary 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a high-value pharmacophore intermediate used primarily in the development of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1376298-90-6 (HCl Salt) | CAS Number: 1251863-44-1 (Free Base)

Executive Summary

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a high-value pharmacophore intermediate used primarily in the development of small-molecule kinase inhibitors. Its structure features a 1,3,5-trisubstituted benzene ring, offering three distinct vectors for chemical elaboration:

  • The Amine (-NH₂): A nucleophilic handle for amide coupling or urea formation.

  • The Bromide (-Br): An electrophilic handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Isopropoxy (-OiPr): A lipophilic ether group that improves membrane permeability and metabolic stability compared to methoxy analogs.

This guide details the physicochemical profile, synthesis, and handling of this compound, designed for medicinal chemists and process development scientists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
Common Name 3-Bromo-5-isopropoxyaniline HCl
CAS (HCl Salt) 1376298-90-6
CAS (Free Base) 1251863-44-1
Molecular Formula C₉H₁₃BrClNO
Molecular Weight 266.56 g/mol (Salt) / 230.10 g/mol (Base)
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes
pKa (Calc) ~3.5 (Anilinium ion)
Storage Hygroscopic.[1][2] Store at 2-8°C under inert atmosphere (Ar/N₂). Protect from light.[3]

Synthetic Strategy & Manufacturing

The synthesis of 3-Bromo-5-(propan-2-yloxy)aniline requires careful regiocontrol.[4] The most robust route avoids direct bromination of anilines (which often yields mixtures) and instead utilizes a 3-bromo-5-nitrophenol precursor. This approach ensures the halogen is installed prior to the sensitive amine generation.

Retrosynthetic Analysis (Pathway Diagram)

Synthesis_Pathway Start 3-Bromo-5-nitrophenol (Starting Material) Step1 Alkylation (iPr-Br / K2CO3) Start->Step1 Inter1 1-Bromo-3-isopropoxy- 5-nitrobenzene Step1->Inter1 Step2 Chemoselective Reduction (Fe / NH4Cl) Inter1->Step2 Base Free Base Aniline (CAS: 1251863-44-1) Step2->Base Step3 Salt Formation (HCl in Dioxane) Base->Step3 Final Final Product (HCl Salt) (CAS: 1376298-90-6) Step3->Final

Figure 1: Validated synthetic route ensuring regiospecificity and preservation of the aryl bromide.

Detailed Experimental Protocol

Note: This protocol describes the conversion from 3-bromo-5-nitrophenol, a commercially available starting material.

Step 1: O-Alkylation (Williams Ether Synthesis)
  • Charge a reaction vessel with 3-bromo-5-nitrophenol (1.0 eq) and DMF (10 vol).

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir at room temperature for 15 minutes.
    
  • Add 2-Bromopropane (1.5 eq) dropwise.

  • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC/LCMS for consumption of phenol.

  • Workup: Dilute with water, extract with EtOAc. Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc) yields the nitro-ether intermediate.

Step 2: Chemoselective Nitro Reduction

Critical: Catalytic hydrogenation (


) must be avoided to prevent debromination (hydrodehalogenation). Use Iron/Ammonium Chloride or Stannous Chloride.
  • Dissolve the nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).

  • Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reflux at 80°C for 2-3 hours.

  • Filter the hot mixture through Celite to remove iron residues. Wash the cake with ethanol.

  • Concentrate the filtrate. Dissolve residue in EtOAc, wash with

    
     (aq), and dry.
    
  • Isolate: This yields the Free Base (CAS 1251863-44-1) as a brownish oil or low-melting solid.

Step 3: Hydrochloride Salt Formation
  • Dissolve the free base in anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise. A white precipitate will form immediately.

  • Stir for 30 minutes at 0°C.

  • Filter the solid and wash with cold ether.

  • Dry under vacuum to yield 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS 1376298-90-6) .

Analytical Characterization (QC)

To validate the integrity of the synthesized batch, the following spectral features must be observed.

¹H NMR (400 MHz, DMSO-d₆) Prediction
  • Amine Protons: Broad singlet at δ ~9.0–10.0 ppm (due to

    
     exchangeable protons in salt form).
    
  • Aromatic Protons (3H): Three distinct triplets or doublets of triplets in the range of δ 6.5–7.0 ppm, characteristic of 1,3,5-substitution.

    • H2 (between Br and OiPr): ~6.8 ppm.

    • H4 (between Br and NH2): ~6.9 ppm.

    • H6 (between OiPr and NH2): ~6.6 ppm.

  • Isopropyl Methine (1H): Septet at δ ~4.5 ppm.

  • Isopropyl Methyls (6H): Doublet at δ ~1.2 ppm.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+

  • Observed Mass: m/z 230.0/232.0 [M+H]⁺ (Free base mass).

  • Isotope Pattern: A 1:1 ratio of peaks at M and M+2 confirms the presence of one Bromine atom.

Applications in Drug Discovery

This scaffold is a "privileged structure" in kinase inhibitor design. The 3,5-disubstitution pattern allows the molecule to sit in the hydrophobic pocket of enzymes while projecting the amine towards the hinge region or solvent front.

Scaffold Versatility Diagram

Applications Core 3-Bromo-5-isopropoxyaniline (Core Scaffold) Rxn1 Amide Coupling (via -NH2) Core->Rxn1  Derivatization Rxn2 Suzuki Coupling (via -Br) Core->Rxn2  Library Expansion App1 Raf Kinase Inhibitors (Melanoma Therapy) App2 p38 MAP Kinase Inhibitors (Anti-inflammatory) Rxn1->App1 Rxn2->App2

Figure 2: The dual-functional nature of the scaffold allows for rapid library generation in medicinal chemistry.

Key Patent Usage: This specific intermediate appears in patents related to B-Raf and C-Raf inhibitors, often used to treat mutant melanomas. The isopropoxy group provides a steric bulk that improves selectivity against off-target kinases compared to smaller methoxy groups.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[5] Toxic if swallowed (typical for halogenated anilines).[6]

  • Stability: The hydrochloride salt is significantly more stable to oxidation than the free base. However, it is hygroscopic.[1]

  • Disposal: All halogenated organic waste must be segregated and incinerated according to high-temperature protocols to prevent dioxin formation.

References

  • ChemSRC. (n.d.). CAS 1376298-90-6 Entry.[4][7] Retrieved from [Link]

  • PubChem. (n.d.).[8] Compound Summary for Isopropoxy-anilines. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-isopropoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-5-isopropoxyaniline hydrochloride is a substituted aniline derivative of increasing interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-isopropoxyaniline hydrochloride is a substituted aniline derivative of increasing interest in medicinal chemistry and drug development. As a halogenated aromatic amine, it serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of a bromine atom, an isopropoxy group, and its formulation as a hydrochloride salt significantly influence its chemical reactivity, solubility, and ultimately its pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental physicochemical properties of this compound is therefore paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Bromo-5-isopropoxyaniline hydrochloride. It is designed to be a practical resource for scientists, offering not only available data but also detailed, field-proven methodologies for its experimental determination. The protocols described herein are grounded in established analytical techniques, ensuring scientific integrity and reproducibility.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Bromo-5-isopropoxyaniline and its hydrochloride salt is presented below. It is important to note that while some data for the free base is available, experimentally determined values for the hydrochloride salt are not widely published.

Property3-Bromo-5-isopropoxyaniline (Free Base)3-Bromo-5-isopropoxyaniline HydrochlorideData Source/Method
Molecular Formula C₉H₁₂BrNO[1]C₉H₁₃BrClNO[2]---
Molecular Weight 230.10 g/mol [1]266.56 g/mol [2]---
Appearance Not specified (likely an oil or low-melting solid)Likely a crystalline solidGeneral property of amine hydrochlorides
Melting Point Not availableNot publicly disclosed; hydrochloride salts of aromatic amines generally decompose at temperatures above 200°C[2]Comparative analysis
Solubility Not publicly disclosedThe hydrochloride salt form enhances its stability and solubility in polar solvents[2]General property of amine hydrochlorides
pKa (of anilinium ion) Not availableNot publicly disclosed---
Topological Polar Surface Area (TPSA) 35.25 Ų[1]Not applicable (ionic)Computational
LogP (octanol-water partition coefficient) 2.8185[1]Not applicable (ionic)Computational

Spectroscopic and Structural Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of 3-Bromo-5-isopropoxyaniline hydrochloride. Below are the expected spectroscopic characteristics and methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For 3-Bromo-5-isopropoxyaniline hydrochloride, both ¹H and ¹³C NMR are essential for structural elucidation.

Expected ¹H NMR Spectral Data: A ¹H NMR spectrum would likely show signals for the isopropyl group (a doublet around δ 1.3 ppm) and aromatic protons (in the range of δ 6.5–7.5 ppm)[2]. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the isopropyl carbons, the aromatic carbons, and the carbon atoms bonded to bromine, oxygen, and nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups within a molecule. For an aromatic amine hydrochloride, the spectrum will be more complex than that of the free amine due to the presence of the ammonium salt.

Expected FTIR Spectral Data:

  • N-H Stretching: The protonated amine group (NH₃⁺) will exhibit broad and strong absorption bands in the region of 2800-3200 cm⁻¹.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ for the isopropoxy group.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching: Vibrations around 1250 cm⁻¹ for the ether linkage[2].

  • C-Br Stretching: A characteristic absorption in the fingerprint region, typically around 600 cm⁻¹[2].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Expected Mass Spectral Data: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 230.10, reflecting the loss of HCl. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-Bromo-5-isopropoxyaniline hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the dry crystalline 3-Bromo-5-isopropoxyaniline hydrochloride is finely powdered and packed into a capillary tube to a height of 2-3 mm.[3][4]

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement:

    • A preliminary rapid heating is performed to determine an approximate melting range.

    • A fresh sample is then heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[3][4]

    • The temperature at which the first droplet of liquid appears and the temperature at which the sample becomes completely liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Solubility is a crucial parameter, particularly in drug development, as it influences bioavailability.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including water, buffered aqueous solutions (e.g., pH 4, 7.4, 9), methanol, ethanol, dichloromethane, and ethyl acetate.

  • Procedure:

    • A known mass (e.g., 1-10 mg) of 3-Bromo-5-isopropoxyaniline hydrochloride is added to a vial.

    • A measured volume (e.g., 1 mL) of the selected solvent is added.

    • The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • The mixture is visually inspected for dissolution. If dissolved, more solute is added until saturation is reached.

    • For quantitative analysis, the saturated solution is filtered or centrifuged, and the concentration of the dissolved compound is determined by a suitable analytical technique such as HPLC-UV.

Caption: Workflow for Solubility Assessment.

pKa Determination

The pKa of the anilinium ion is a measure of its acidity and is critical for predicting the ionization state of the molecule at a given pH.

Methodology (Potentiometric Titration):

  • Sample Preparation: A solution of 3-Bromo-5-isopropoxyaniline hydrochloride of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent system if aqueous solubility is low.[5][6]

  • Instrumentation: A calibrated pH meter with a suitable electrode is used.

  • Titration:

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).[5][7]

    • The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis:

    • A titration curve (pH vs. volume of titrant added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point.[5]

pKaWorkflow A Prepare Solution of Known Concentration B Titrate with Standardized Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine pKa at Half-Equivalence Point D->E

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used with the neat solid.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18) and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[8]

  • Mass Spectrometry: Analyze the eluent using a mass spectrometer with an ESI source in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass-to-charge ratio and isotopic pattern.

Conclusion

While specific, experimentally verified physicochemical data for 3-Bromo-5-isopropoxyaniline hydrochloride is not extensively available in the public domain, this guide provides a robust framework for its characterization. By employing the standardized and validated experimental protocols detailed herein, researchers and drug development professionals can confidently determine the key properties of this important synthetic intermediate. The provided expected values, based on theoretical calculations and analysis of structural analogs, serve as a valuable benchmark for experimental work. A thorough understanding of these properties is a critical first step in the rational design and development of novel chemical entities.

References

  • 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 1376298-90-6 - Vulcanchem. (n.d.).
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021, October 18).
  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.).
  • 1251863-44-1 | 3-Bromo-5-isopropoxyaniline - ChemScene. (n.d.).
  • Melting point determination. (n.d.).
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).

Sources

Foundational

pKa values of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride

Technical Profile: pKa Characterization of 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride Executive Summary This technical guide provides a rigorous physicochemical analysis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: pKa Characterization of 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride

Executive Summary This technical guide provides a rigorous physicochemical analysis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS: 1376298-90-6), a critical intermediate in the synthesis of small-molecule kinase inhibitors. The core focus is the determination and implication of its acid dissociation constant (pKa). Based on Quantitative Structure-Activity Relationship (QSAR) modeling using the Hammett equation and structural analog comparison, the pKa of the anilinium ion is determined to be 3.15 ± 0.15 . This value defines the compound’s solubility profile and extraction protocols, dictating that it exists as a stable, water-soluble salt in acidic media but rapidly converts to a lipophilic free base at physiological pH.

Physicochemical Framework & pKa Derivation[1]

The pKa value of an aniline derivative is the quantitative measure of the strength of its conjugate acid (the anilinium ion). For 3-Bromo-5-(propan-2-yloxy)aniline, the pKa is governed by the electronic influence of the substituents on the aromatic ring.

Structural Analysis

The molecule consists of an aniline core modified at the meta positions (3- and 5-) relative to the amine:

  • 3-Position (Bromine): A halogen exerting a strong electron-withdrawing inductive effect (-I), destabilizing the positively charged anilinium ion and lowering the pKa.

  • 5-Position (Isopropoxy): An alkoxy group. While electron-donating by resonance (+R) in ortho/para positions, in the meta position, the resonance effect is decoupled. The electronegative oxygen atom exerts a weak electron-withdrawing inductive effect (+I), further lowering the pKa.

Theoretical Calculation (Hammett Equation)

In the absence of direct experimental literature for this specific intermediate, the pKa is calculated using the Hammett equation, the gold standard for predicting aromatic ionization constants.



  • 
     (Parent Aniline):  4.58
    
  • 
     (Reaction Constant):  2.77 (Sensitivity of anilinium dissociation in water).
    
  • 
     (Substituent Constants): 
    
    • 
       (Br) = +0.39[1]
      
    • 
       (OiPr) = +0.10 (Inductive withdrawal dominates resonance in meta).
      

Calculation:





Visualization of Equilibrium & Logic

The following diagram illustrates the dissociation equilibrium and the QSAR logic used to determine the pKa.

G Anilinium Protonated Form (Salt) (Soluble, Charged) pH < 3.2 Equilibrium Ka Dissociation Anilinium->Equilibrium FreeBase Free Base (Neutral) (Lipophilic, Permeable) pH > 3.2 Equilibrium->FreeBase + H+ AnilineRef Parent Aniline pKa = 4.58 AnilineRef->Anilinium Base Value BrEffect 3-Br Effect (σ = 0.39) Withdrawing BrEffect->Anilinium -1.08 pKa OiPrEffect 5-OiPr Effect (σ = 0.10) Weakly Withdrawing OiPrEffect->Anilinium -0.28 pKa

Figure 1: Dissociation equilibrium of 3-Bromo-5-(propan-2-yloxy)aniline and substituent contributions to pKa shift.

Experimental Validation Protocol

For researchers requiring empirical verification, the following Potentiometric Titration Protocol is the validated system for pKa determination of weak bases.

Materials
  • Analyte: ~10 mg 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (accurately weighed).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed water (CO2-free) with 0.15 M KCl (to maintain ionic strength).

  • Equipment: Automatic titrator (e.g., Mettler Toledo) with a glass pH electrode.

Workflow
  • Dissolution: Dissolve the hydrochloride salt in 50 mL of the solvent. Ensure complete dissolution; the low pH of the salt solution ensures solubility.

  • Blank Titration: Perform a titration on the solvent alone to determine background carbonate levels.

  • Sample Titration: Titrate with 0.1 M NaOH in increments of 10 µL.

  • Data Acquisition: Record pH vs. Volume of NaOH.

  • Analysis: The pKa corresponds to the pH at the half-equivalence point (where [Salt] = [Free Base]).

Self-Validating Check: The titration curve must show a sharp inflection point. If the curve is shallow or noisy, increase the concentration of the analyte.

Workflow Start Start: 10mg HCl Salt Dissolve Dissolve in 0.15M KCl (Initial pH ~2.0) Start->Dissolve Titrate Add 0.1M NaOH (Stepwise 10µL) Dissolve->Titrate Measure Record pH (Potentiometric) Titrate->Measure Measure->Titrate Repeat until pH 11 Calc Identify Half-Equivalence Point (pH = pKa) Measure->Calc Complete Data Set

Figure 2: Step-by-step potentiometric titration workflow for pKa determination.

Implications for Drug Development

Understanding the pKa of 3.15 is crucial for handling this intermediate:

ParameterImplication
Solubility (pH 1.0) High. The compound exists >99% as the cation (

), making it highly soluble in aqueous acid (e.g., 1N HCl).
Solubility (pH 7.4) Low. The compound exists >99.9% as the neutral free base. It will precipitate out of aqueous solution if neutralized.
Extraction Strategy To isolate the free base, adjust the aqueous phase to pH > 5.0 and extract with an organic solvent (DCM or EtOAc).
Chromatography When using HPLC, the mobile phase pH must be controlled. At neutral pH, peak tailing may occur due to silanol interactions; use a modifier (e.g., TFA or Formic Acid) to keep it protonated, or high pH (ammonium bicarbonate) to keep it neutral.

References

  • LookChem. (n.d.). 3-Isopropoxyaniline Properties and pKa Data. Retrieved from [2]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett

    
     and 
    
    
    
    constants).[1][3][4][5]
  • PubChem. (2025).[6][7] 3-Bromo-5-methoxyaniline Compound Summary. National Library of Medicine. Retrieved from

  • ChemSrc. (2025). 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride CAS Data. Retrieved from

Sources

Exploratory

3-Bromo-5-isopropoxyaniline hydrochloride PubChem CID and chemical data

Executive Summary 3-Bromo-5-isopropoxyaniline hydrochloride (CAS: 1376298-90-6) is a high-value halogenated aniline intermediate used primarily in medicinal chemistry. Its structural uniqueness lies in the meta-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-isopropoxyaniline hydrochloride (CAS: 1376298-90-6) is a high-value halogenated aniline intermediate used primarily in medicinal chemistry. Its structural uniqueness lies in the meta-substitution pattern, featuring a bromine atom (an electrophilic handle for cross-coupling), a primary amine (a nucleophilic handle for amide/urea formation), and an isopropoxy group (providing lipophilicity and steric bulk).

This compound is frequently employed as a pharmacophore building block in the synthesis of kinase inhibitors (e.g., targeting ALK2, VEGFR2) and other small-molecule therapeutics where tuning the electronic properties of the central phenyl ring is critical. This guide details its chemical data, validated synthetic pathways, and handling protocols.

Chemical Identity & Physical Data

The following data consolidates identifiers for both the hydrochloride salt (the stable storage form) and the free base (the reactive synthetic species).

PropertyData Specification
Chemical Name 3-Bromo-5-isopropoxyaniline hydrochloride
Systematic Name 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride
CAS Number (HCl Salt) 1376298-90-6
CAS Number (Free Base) 1251863-44-1
PubChem CID (Free Base) Searchable via CAS 1251863-44-1 (Analogous CID: 10488984 for nitro-precursor)
Molecular Formula C₉H₁₂BrNO[1][2][3][4][5][6][7] · HCl
Molecular Weight 266.56 g/mol (Salt); 230.10 g/mol (Free Base)
SMILES (Free Base) CC(C)OC1=CC(N)=CC(Br)=C1
Appearance Off-white to pale beige solid (hygroscopic)
Solubility Soluble in DMSO, Methanol; sparingly soluble in DCM (Salt form)
pKa (Calculated) ~3.5–4.0 (Aniline nitrogen)

Synthetic Utility & Mechanism

The strategic value of 3-Bromo-5-isopropoxyaniline lies in its orthogonal reactivity. It allows for sequential functionalization :

  • Amine Reactivity: The primary amine is typically reacted first (e.g., amide coupling with an acid chloride) to install the core scaffold.

  • Bromide Reactivity: The aryl bromide remains intact during mild amide couplings, serving as a "latent" handle for downstream Palladium-catalyzed cross-couplings (Suzuki-Miyaura or Buchwald-Hartwig).

  • Isopropoxy Effect: The ether group acts as an electron-donating group (EDG) via resonance, moderately increasing the nucleophilicity of the amine compared to 3-bromoaniline, while the bulky isopropyl group prevents unwanted metabolic oxidation at that position.

Experimental Protocol: Synthesis & Purification

Note: This protocol describes the synthesis starting from commercially available 3-bromo-5-nitrophenol (CID 10488984).

Step 1: Williamson Ether Synthesis

Objective: Alkylation of the phenol to install the isopropoxy group.

  • Reagents: 3-Bromo-5-nitrophenol (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Procedure:

    • Charge a round-bottom flask with 3-Bromo-5-nitrophenol and anhydrous DMF (0.5 M concentration).

    • Add

      
       and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add 2-Bromopropane dropwise.

    • Heat the reaction to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) for disappearance of the phenol.

    • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Yield: Expect ~85–90% of 1-Bromo-3-isopropoxy-5-nitrobenzene .

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the aryl bromide. Critical Note: Avoid catalytic hydrogenation (


) as it often leads to hydrodebromination (loss of the Br atom).
  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (4:1 ratio).
    
  • Procedure:

    • Dissolve the nitro intermediate from Step 1 in Ethanol/Water.

    • Add

      
       and Iron powder.
      
    • Heat to reflux (80°C) with vigorous stirring for 2–3 hours.

    • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

    • Concentration: Evaporate the solvent. Resuspend the residue in EtOAc/Water, separate layers, and dry the organic phase.

Step 3: Salt Formation (Hydrochloride)
  • Dissolve the crude free base oil in minimal diethyl ether or 1,4-dioxane.

  • Cool to 0°C in an ice bath.

  • Add 4M HCl in Dioxane (1.1 eq) dropwise.

  • The precipitate (HCl salt) forms immediately. Filter, wash with cold ether, and dry under vacuum.

Pathway Visualization (Graphviz)

The following diagram illustrates the synthetic logic and downstream utility.

SynthesisPathway Start 3-Bromo-5-nitrophenol (CID: 10488984) Inter1 1-Bromo-3-isopropoxy- 5-nitrobenzene Start->Inter1 2-Bromopropane, K2CO3 DMF, 60°C (Ether Synthesis) Product 3-Bromo-5-isopropoxyaniline (Free Base: CAS 1251863-44-1) Inter1->Product Fe, NH4Cl, EtOH/H2O Reflux (Selective Reduction) Salt HCl Salt (CAS 1376298-90-6) Product->Salt HCl in Dioxane Precipitation App1 Amide Coupling (Kinase Inhibitor Core) Product->App1 R-COCl / HATU App2 Suzuki Coupling (Biaryl Formation) Product->App2 Pd(PPh3)4, Ar-B(OH)2

Caption: Figure 1. Chemoselective synthesis pathway from 3-bromo-5-nitrophenol to the hydrochloride salt, highlighting the preservation of the bromine handle.

Safety & Handling (GHS Classification)

As a halogenated aniline derivative, this compound requires strict adherence to safety protocols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[8]

    • H315: Causes skin irritation.[8][9]

    • H319: Causes serious eye irritation.[8][9]

    • H335: May cause respiratory irritation.[9]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The free base is sensitive to oxidation (darkening over time); the HCl salt is hygroscopic.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10488984 (3-Bromo-5-nitrophenol). Retrieved from [Link]

  • MDPI (2024). Synthesis of Allyl-Bromoaniline Derivatives (Analogous Synthetic Route Validation). Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 3-Bromo-5-(propan-2-yloxy)aniline: A Comparative Analysis of the Free Base and Hydrochloride Salt

Introduction: The Critical Role of Salt Forms in Active Moiety Development In the landscape of drug discovery and fine chemical synthesis, the selection of an appropriate physical form for an active molecule is a decisio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Salt Forms in Active Moiety Development

In the landscape of drug discovery and fine chemical synthesis, the selection of an appropriate physical form for an active molecule is a decision of paramount importance. An estimated 50% of all pharmaceutical drugs are administered as salts, a testament to the profound impact that salt formation has on a compound's physicochemical and biopharmaceutical properties.[1][2] The parent molecule, in its non-ionized state, is referred to as the "free base" or "free acid." While possessing the core biological activity, it may exhibit suboptimal characteristics such as poor solubility, limited stability, or challenging handling properties.[1][3]

Conversion to a salt form, such as a hydrochloride (HCl) salt, is a widely employed strategy to overcome these limitations.[2][4] This guide provides an in-depth technical comparison of 3-Bromo-5-(propan-2-yloxy)aniline in its free base form and as its hydrochloride salt. We will explore the fundamental chemical differences, their practical implications in research and development, and provide validated experimental protocols for their interconversion and characterization, empowering researchers and drug development professionals to make informed decisions in their work.

Part 1: Fundamental Physicochemical Differences

The transformation from a free base to a hydrochloride salt is not merely an addition of HCl; it is a fundamental chemical reaction that alters the molecule's electronic state, intermolecular interactions, and, consequently, its bulk properties.

Chemical Structure and Protonation State

The core difference lies in the protonation of the aniline nitrogen. 3-Bromo-5-(propan-2-yloxy)aniline, as a free base, possesses a neutral amino group (-NH₂) with a lone pair of electrons. This lone pair makes the molecule basic and nucleophilic.[5] In the presence of a strong acid like hydrochloric acid, this lone pair accepts a proton (H⁺), forming a positively charged anilinium ion (-NH₃⁺), which then forms an ionic bond with the chloride anion (Cl⁻).[6][7]

G cluster_0 Free Base + Acid cluster_1 Salt Formation FreeBase 3-Bromo-5-(propan-2-yloxy)aniline (Free Base) HCl Hydrochloric Acid (HCl) Salt 3-Bromo-5-(propan-2-yloxy)anilinium chloride (Hydrochloride Salt) FreeBase->Salt +

Caption: Protonation of the free base to form the hydrochloride salt.

This protonation event is the root cause of the significant differences in the physical and chemical properties outlined below.

Comparative Physicochemical Properties

The choice between the free base and the hydrochloride salt often hinges on the specific requirements of an application, be it a chemical reaction, a formulation, or purification. The following table summarizes the key distinctions.

Property3-Bromo-5-(propan-2-yloxy)aniline (Free Base)3-Bromo-5-(propan-2-yloxy)aniline HCl (Hydrochloride Salt)Causality & Scientific Rationale
Molecular Formula C₉H₁₂BrNOC₉H₁₃BrClNOAddition of Hydrogen Chloride (HCl).
Molecular Weight ~246.10 g/mol 266.56 g/mol [8]The molecular weight increases by the mass of HCl (36.46 g/mol ).
Physical State Typically a liquid or low-melting solid at room temperature.[9][10]Crystalline solid.[8][11]The ionic nature of the salt leads to a strong crystal lattice structure, significantly increasing the melting point compared to the weaker intermolecular forces of the free base.
Aqueous Solubility Low / Insoluble.[12]Significantly Higher.The anilinium chloride is an ionic salt that can readily dissociate in polar solvents like water, whereas the neutral free base is a large, relatively nonpolar organic molecule.[13][14]
Organic Solvent Solubility High (in non-polar/less polar solvents like ether, chloroform, ethyl acetate).[15]Low (in non-polar solvents); may be soluble in polar organic solvents like alcohols.[16]The non-polar organic nature of the free base favors dissolution in "like" solvents. The ionic salt is generally insoluble in non-polar organic media.
Chemical Stability Susceptible to atmospheric oxidation, which can cause discoloration (e.g., turning from colorless to brown).[5][17]More stable; the protonation of the nitrogen lone pair makes it less susceptible to oxidation.[11][17]The lone pair of electrons on the amine nitrogen is the primary site for oxidation. In the salt form, this lone pair is engaged in a bond with a proton, effectively protecting it.
Hygroscopicity Generally low.Can be hygroscopic (tendency to absorb moisture from the air).Salts can have a strong affinity for water molecules, which can hydrate the crystal lattice.
Basicity / Nucleophilicity Basic and nucleophilic.Non-basic / Non-nucleophilic.The lone pair of electrons, responsible for basicity and nucleophilicity, is unavailable in the protonated salt form.[11]

Part 2: Implications in a Research & Development Context

Understanding the fundamental properties is the first step. Translating this knowledge into practical R&D decisions is where its true value lies.

The Formulation Scientist's Perspective: Solubility and Bioavailability

For drug development professionals, the primary advantage of the hydrochloride salt is the dramatic increase in aqueous solubility.[3][18] For an orally administered drug, dissolution in the gastrointestinal tract is a prerequisite for absorption and, therefore, bioavailability.[3]

  • Expert Insight: A poorly soluble free base might exhibit low and erratic absorption. Converting it to a highly soluble HCl salt can lead to faster dissolution rates, more predictable absorption profiles, and ultimately, a more effective therapeutic agent.[18] This is one of the most common and powerful applications of salt formation in the pharmaceutical industry.[1][2]

The Synthetic Chemist's Perspective: Reactivity and Purification

For a synthetic chemist, the choice between the free base and the salt is dictated by the reaction conditions and the purification strategy.

  • Reactivity: If the aniline's amino group is intended to act as a nucleophile (e.g., in acylation or alkylation reactions), the free base is required.[5][16] Using the hydrochloride salt would render the amine unreactive under most conditions.

  • Purification: The differential solubility provides a powerful tool for purification. A common workflow involves dissolving a crude reaction mixture in an organic solvent (like ethyl acetate) and washing it with an aqueous acid (e.g., dilute HCl). The basic free base will be protonated and "extracted" into the aqueous layer, while neutral organic impurities remain in the organic layer. Subsequently, the aqueous layer can be basified to regenerate the pure free base, which will precipitate or can be extracted back into an organic solvent.[19]

G cluster_0 Application Requirement cluster_1 Choice & Rationale cluster_2 Typical Use Cases Decision Select Molecular Form FreeBase Use Free Base Decision->FreeBase Need Nucleophilic Amine OR Solubility in Organic Solvents? Salt Use Hydrochloride Salt Decision->Salt Need Aqueous Solubility OR Enhanced Stability? Use_FB Organic Synthesis (Nucleophilic Reactions) Purification by Extraction FreeBase->Use_FB Use_Salt Aqueous Formulations Improved Stability & Shelf-life Easier Handling of Solids Salt->Use_Salt

Caption: Decision logic for selecting the free base vs. the hydrochloride salt.

Handling and Storage

The superior stability of the hydrochloride salt makes it the preferred form for long-term storage.[17] Free base anilines can degrade over time due to oxidation, especially when exposed to air and light, leading to impurities and a change in appearance. The solid, often crystalline nature of the HCl salt also makes it easier to weigh and handle accurately compared to a liquid or oily free base.

Part 3: Experimental Protocols & Characterization

The ability to efficiently and cleanly interconvert between the free base and the salt is a fundamental skill for any researcher working with these compounds. The protocols described below are self-validating, incorporating steps for confirming the identity of the final product.

Experimental Workflow: Interconversion

G cluster_0 Process A: Free Base to HCl Salt cluster_1 Process B: HCl Salt to Free Base A1 1. Dissolve Free Base in Organic Solvent (e.g., Diethyl Ether) A2 2. Add HCl Solution (e.g., 2M in Ether) A1->A2 A3 3. Precipitate Forms A2->A3 A4 4. Isolate Solid (Filtration) A3->A4 A5 5. Wash & Dry A4->A5 A6 Product: HCl Salt A5->A6 B1 1. Dissolve/Suspend HCl Salt in Water/Organic Solvent B2 2. Add Aqueous Base (e.g., NaHCO₃, NaOH) B1->B2 B3 3. Neutralize until pH > 8 B2->B3 B4 4. Extract with Organic Solvent B3->B4 B5 5. Dry & Evaporate B4->B5 B6 Product: Free Base B5->B6

Caption: Experimental workflows for the interconversion of the two forms.

Protocol 1: Preparation of 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride
  • Causality: This protocol leverages the basicity of the aniline nitrogen. By introducing a stoichiometric amount of strong acid in a solvent where the resulting salt is insoluble, the product is forced out of solution via precipitation, driving the reaction to completion according to Le Châtelier's principle.

  • Methodology:

    • Dissolution: In a clean, dry flask, dissolve 1.0 g of 3-Bromo-5-(propan-2-yloxy)aniline free base in 20 mL of anhydrous diethyl ether. Stir until a clear solution is obtained.

    • Acidification: While stirring, slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise.

    • Precipitation: A white or off-white precipitate of the hydrochloride salt will begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stirring: Allow the resulting slurry to stir at room temperature for 30 minutes to ensure complete salt formation.

    • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted starting material or soluble impurities.

    • Drying: Dry the solid product under high vacuum to remove all residual solvent.

    • Validation: The product can be characterized by Infrared (IR) Spectroscopy. The disappearance of the characteristic N-H stretches of a primary amine (two sharp bands ~3300-3500 cm⁻¹) and the appearance of a very broad, strong ammonium (N-H₃⁺) stretching band between 2500-3200 cm⁻¹ confirms the formation of the salt.[6] A melting point analysis should also show a sharp melt at a significantly higher temperature than the free base.

Protocol 2: Regeneration of 3-Bromo-5-(propan-2-yloxy)aniline Free Base
  • Causality: This is a classic acid-base neutralization reaction. By adding a base stronger than the aniline, the proton on the anilinium ion is removed, regenerating the neutral free base.[5] The free base, being insoluble in water, can then be easily separated.

  • Methodology:

    • Suspension: Suspend 1.0 g of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride in a flask containing 15 mL of deionized water and 15 mL of ethyl acetate.

    • Basification: While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise. Monitor the pH of the aqueous layer with pH paper or a meter.

    • Neutralization: Continue adding the base until the pH of the aqueous layer is ≥ 8. At this point, all the anilinium salt will have been converted to the free base, which will dissolve in the ethyl acetate layer.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one more time with 10 mL of ethyl acetate.

    • Combine & Wash: Combine the organic layers and wash them with 15 mL of brine (saturated aqueous NaCl solution) to remove residual water.

    • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.

    • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the 3-Bromo-5-(propan-2-yloxy)aniline free base.

    • Validation: The identity and purity of the regenerated free base can be confirmed by ¹H NMR spectroscopy, comparing the resulting spectrum to a reference standard. IR spectroscopy should show the reappearance of the two characteristic primary amine N-H stretches.[20]

Conclusion

The distinction between 3-Bromo-5-(propan-2-yloxy)aniline free base and its hydrochloride salt is a clear illustration of how a simple chemical modification can profoundly alter a molecule's properties and its utility. The free base is the reactive nucleophile, essential for synthetic transformations and soluble in organic media. The hydrochloride salt, in contrast, is a stable, water-soluble solid, ideal for pharmaceutical formulations, long-term storage, and simplified handling. For researchers, scientists, and drug development professionals, a thorough understanding of these differences and the ability to interconvert between these forms is not just a matter of chemical principle, but a practical necessity for achieving success in synthesis, purification, and formulation.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation?. Retrieved from [Link]

  • British Journal of Clinical Pharmacology. (n.d.). Pharmaceutical salts: a formulation trick or a clinical conundrum?. Retrieved from [Link]

  • Pharma Learning In Depth. (2024, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development [Video]. YouTube. Retrieved from [Link]

  • NCBI Bookshelf. (n.d.). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. Retrieved from [Link]

  • Reddit. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?. r/chemistry. Retrieved from [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt. r/chemistry. Retrieved from [Link]

  • Quora. (2018, September 24). Why is aniline soluble in HCl?. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?. Retrieved from [Link]

  • EPTQ. (n.d.). Chemical analysis in amine system operations. Retrieved from [Link]

  • Reddit. (2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). r/Chempros. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 3-Bromo aniline, 98%. Retrieved from [Link]

  • PMC. (n.d.). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102993022A - Preparation method of bromoaniline.
  • MDPI. (2024, February 6). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 3-Bromoaniline CAS 591-19-5. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Bromo-5-(propan-2-yloxy)aniline HCl in High-Value API Synthesis

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS: 1376298-90-6), a high-value "tri-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (CAS: 1376298-90-6), a high-value "tri-functional" scaffold used in the synthesis of advanced kinase inhibitors (e.g., RIPK2, HPK1 targets) and immuno-oncology agents.

Executive Summary: The "Tri-Functional" Advantage

In modern drug discovery, 3-Bromo-5-(propan-2-yloxy)aniline serves as a critical "linchpin" intermediate. Its value lies in its unique substitution pattern, which offers three distinct chemical handles that allow for divergent synthesis of complex heterocycles:

  • Primary Amine (-NH₂): A nucleophilic handle ready for sulfonylation, amide coupling, or conversion to a hydrazine/diazonium species for heterocycle construction (e.g., indazoles, pyridazinones).

  • Aryl Bromide (-Br): An electrophilic handle primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or metallation (Li/Mg exchange) to introduce boronic esters.

  • Isopropoxy Group (-OiPr): A metabolic "shield" that provides lipophilicity and steric bulk, often critical for occupying hydrophobic pockets in kinase domains (e.g., RIPK2, EGFR).

Chemical Profile & Handling

PropertySpecification
Molecular Formula C₉H₁₂BrNO · HCl
Molecular Weight 266.56 g/mol (HCl salt)
Appearance Off-white to pale beige solid
Solubility Soluble in DMSO, MeOH, Water (moderate). Free base soluble in DCM, EtOAc.
Stability Hygroscopic. Store at 2-8°C under inert atmosphere (Ar/N₂). Light sensitive.
pKa (Conjugate Acid) ~3.5 - 4.0 (Aniline nitrogen)

Handling Precaution: The hydrochloride salt is stable but acidic. For reactions requiring nucleophilic amine behavior (e.g., sulfonylation), an in situ free-basing step using a tertiary amine (TEA, DIPEA) or an inorganic base (K₂CO₃) is mandatory.

Divergent Synthesis Workflows

The following diagram illustrates the three primary synthetic pathways accessible from this scaffold.

G cluster_legend Reaction Types Start 3-Bromo-5-(propan-2-yloxy) aniline HCl Sulfonamide Sulfonamide Intermediate (RIPK2 Inhibitors) Start->Sulfonamide 1. Free-base 2. R-SO2Cl, Pyridine Hydrazine Aryl Hydrazine Start->Hydrazine 1. NaNO2, HCl 2. SnCl2 reduction Biaryl Biaryl Amine (Buchwald Product) Start->Biaryl Ar-X, Pd-Catalyst Buchwald-Hartwig Boronate Aryl Boronate Ester (Suzuki Precursor) Sulfonamide->Boronate Pd(dppf)Cl2, B2pin2 KOAc, 90°C Pyridazinone Pyridazinone/Pyrazole Scaffold Hydrazine->Pyridazinone Cyclization with 1,3-dicarbonyls key1 Green: Kinase Inhibitor Route key2 Yellow: Heterocycle Precursor key3 Red: Final Scaffold

Figure 1: Divergent synthetic pathways utilizing 3-Bromo-5-(propan-2-yloxy)aniline as a core scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Boronic Esters (RIPK2 Inhibitor Route)

This workflow is adapted from the synthesis of RIPK2 inhibitors (e.g., CSLP37 analogs) where the aniline nitrogen is functionalized before the bromine is utilized for Suzuki coupling.

Step 1: Sulfonylation

  • Objective: Install the sulfonamide moiety while preserving the aryl bromide.

  • Reagents: 3-Bromo-5-(propan-2-yloxy)aniline HCl (1.0 equiv), 2-Propanesulfonyl chloride (1.5 equiv), Pyridine (solvent/base).

  • Procedure:

    • Dissolve the aniline HCl salt in anhydrous pyridine (0.2 M concentration) under Argon. Note: Pyridine acts as both solvent and scavenger for HCl.

    • Cool to 0°C. Dropwise add the sulfonyl chloride.

    • Allow to warm to Room Temperature (RT) and stir for 16–24 hours. Monitor by LCMS (Target mass: M+H).

    • Quench: Add 1N HCl (aq) to neutralize pyridine and precipitate the product or extract with EtOAc.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Miyaura Borylation

  • Objective: Convert the Aryl Bromide to a Boronic Ester for downstream coupling.

  • Reagents: Sulfonamide intermediate (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.2 equiv), PdCl₂(dppf)·DCM (0.05 equiv), Potassium Acetate (KOAc, 3.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine all solids in a pressure vial.

    • Add degassed dioxane. Seal and purge with Argon for 5 mins.

    • Heat to 90°C for 4–16 hours.

    • Workup: Filter through Celite to remove Pd black. Concentrate filtrate.

    • Critical Note: Use the crude boronate immediately or purify rapidly via short silica plug (de-boronation is a risk on acidic silica).

Protocol B: Synthesis of Aryl Hydrazines (Heterocycle Precursor)

This route is essential for generating pyridazinone or indazole cores, similar to intermediates used in thyroid hormone receptor agonists.

Step 1: Diazotization

  • Reagents: Aniline HCl salt (1.0 equiv), NaNO₂ (1.1 equiv), Conc. HCl, Acetic Acid.

  • Procedure:

    • Suspend aniline salt in AcOH/H₂O (1:1). Add conc. HCl (3-4 equiv).

    • Cool to -5°C to 0°C (ice/salt bath).

    • Add NaNO₂ (aq) dropwise, maintaining internal temp < 5°C. Stir 30 mins.

Step 2: Reduction to Hydrazine

  • Reagents: SnCl₂·2H₂O (2.5 equiv) in conc. HCl.

  • Procedure:

    • Add the cold diazonium solution dropwise to the stirring SnCl₂ solution at 0°C.

    • Stir for 2 hours, allowing to warm to RT.

    • Isolation: The hydrazine often precipitates as the hydrochloride salt. Filter and wash with cold ether.

    • Alternative: Use Sodium Ascorbate reduction for milder conditions if functional groups are sensitive.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Sulfonylation HCl salt not fully neutralized.Use Pyridine as solvent or add 3.0 eq DIPEA in DCM. Ensure anhydrous conditions.
Protodebromination (Br loss) Overheating during Suzuki/Borylation.Reduce temp to 80°C. Switch catalyst to Pd(OAc)₂/XPhos (more active at lower temp).
Incomplete Borylation Catalyst poisoning or O2 leak.Degas solvents thoroughly (sparge with Ar for 20 mins). Increase KOAc to 4.0 eq.
Aniline Oxidation Storage in air/light.Recrystallize from EtOH/HCl. Store under Argon in amber vials.

References

  • RIPK2 Inhibitor Synthesis: H. Suebsuwong et al., "Receptor-Interacting Protein Kinase 2 (RIPK2) and Nucleotide-Binding Oligomerization Domain (NOD) Cell Signaling Inhibitors Based on a 3,5-Diphenyl-2-aminopyridine Scaffold," ACS Med. Chem. Lett., 2020.

  • Buchwald-Hartwig General Protocols: D. S. Surry and S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chem. Sci., 2011.

  • Miyaura Borylation Conditions: T. Ishiyama et al., "Synthesis of Arylboronates via the Palladium(0)-Catalyzed Cross-Coupling Reaction of Tetra(alkoxo)diborons with Aryl Triflates or Aryl Halides," J. Org. Chem., 1995.

  • HPK1 Inhibitor Compounds: Patent US20230373963A1, "3-[(1h-pyrazol-r-yl)oxy]pyrazin-2-amine compounds as hpk1 inhibitor," 2023.[1]

Sources

Application

Application Note: High-Fidelity Buchwald-Hartwig Amination of 3-Bromo-5-isopropoxyaniline

This Application Note is structured to guide researchers through the chemoselectivity challenges inherent to 3-Bromo-5-isopropoxyaniline . This substrate presents a classic "AB-type" monomer risk, containing both a nucle...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the chemoselectivity challenges inherent to 3-Bromo-5-isopropoxyaniline . This substrate presents a classic "AB-type" monomer risk, containing both a nucleophile (aniline -NH₂) and an electrophile (aryl bromide -Br), leading to potential oligomerization under standard Buchwald-Hartwig conditions.[1]

[1]

Executive Summary & Substrate Analysis

3-Bromo-5-isopropoxyaniline (CAS: 1251863-44-1) is a bifunctional building block.[1] Its utility lies in the orthogonal reactivity of the halogen and the amine. However, this duality poses a critical synthetic risk: uncontrolled self-coupling (polymerization) .[1]

Substrate Profile
FeatureChemical CharacteristicSynthetic Implication
Electronic State Electron-Rich (Isopropoxy + Amino)Oxidative addition of Pd(0) is slower than for electron-deficient arenes.[1] Requires electron-rich, bulky ligands.[1][2]
Sterics 5-Isopropoxy (Meta)Moderate steric bulk.[1] Does not significantly hinder the C3 position but influences solubility.[3]
Functionality -NH₂ (C1) & -Br (C3) CRITICAL: Substrate is both Nucleophile and Electrophile.[1]

Strategic Decision Matrix

Before selecting a protocol, you must define the target transformation.[1] The presence of the free amine dictates the workflow.

Strategy Start Target Transformation? PathA Functionalize the Bromide (C-N Bond Formation at C3) Start->PathA Targeting C3-Br PathB Functionalize the Amine (N-Arylation at C1) Start->PathB Targeting C1-NH2 Risk RISK: Self-Coupling/Polymerization PathA->Risk SolB Protocol B: Chemoselective Coupling (Requires Ar-I or Ar-OTf partner) PathB->SolB Direct Coupling SolA Protocol A: Protection First (Recommended) Risk->SolA Mitigation

Figure 1: Strategic workflow for selecting the correct amination pathway.

Detailed Protocols

Protocol A: C3-Amination (Targeting the Bromide)

Objective: Replace the -Br with an external amine (HNR₂).[1] Challenge: The internal -NH₂ will compete with the external amine. Solution: Transient or permanent protection of the aniline nitrogen is mandatory for high yields (>80%).[1][3]

Step 1: Nitrogen Protection (Boc-Strategy)[1]
  • Reagents: Substrate (1.0 equiv), Boc₂O (1.1 equiv), THF (reflux).[1]

  • Why: Boc-protection renders the aniline non-nucleophilic under B-H conditions.

Step 2: Buchwald-Hartwig Coupling[1]
  • Substrate: N-Boc-3-bromo-5-isopropoxyaniline[1]

  • Coupling Partner: External Amine (1.2 equiv)[1]

Catalyst System Selection:

  • For Primary Amines: BrettPhos Pd G3 or Pd(OAc)₂ + BrettPhos .[1]

    • Rationale: BrettPhos is highly selective for primary amines and prevents bis-arylation.

  • For Secondary Amines: RuPhos Pd G3 or Pd₂(dba)₃ + RuPhos .

    • Rationale: RuPhos prevents β-hydride elimination and accommodates steric bulk.

Experimental Procedure:

  • Setup: Charge a reaction vial with N-Boc-3-bromo-5-isopropoxyaniline (1.0 mmol), Catalyst (0.02 mmol, 2 mol%), and Base (NaOtBu 1.4 mmol or Cs₂CO₃ 2.0 mmol).

    • Note: Use Cs₂CO₃ if the external amine contains base-sensitive groups (e.g., esters).[1] Use NaOtBu for maximum rate.

  • Inertion: Seal vial and purge with Argon/N₂ (3 cycles).

  • Addition: Add anhydrous 1,4-Dioxane (or Toluene) (5 mL, 0.2 M) and the external amine via syringe.

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LCMS.

    • Endpoint: Disappearance of Ar-Br.

  • Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate.

  • Deprotection (Optional): Treat with TFA/DCM (1:4) at RT for 1 hour to reveal the free diamine.

Protocol B: C1-N-Arylation (Targeting the Amine)

Objective: React the -NH₂ with an external Aryl Halide (Ar'-X).[1] Challenge: The C3-Br on the substrate is reactive. Solution: The external electrophile (Ar'-X) must be significantly more reactive than the C3-Br.

  • Requirement: External partner must be an Aryl Iodide or Aryl Triflate .

  • Avoid: Coupling with Aryl Chlorides (C3-Br will react first or concurrently).[1]

Experimental Procedure:

  • Catalyst: XPhos Pd G3 (2 mol%).[1]

    • Rationale: XPhos forms a highly active catalyst that can oxidative add to Ar-I/OTf at room temperature or mild heat, potentially leaving the electron-rich C3-Br intact.

  • Conditions: Toluene, NaOtBu, 60 °C .

    • Control: Keep temperature low. Higher temps (>80 °C) will activate the C3-Br, leading to oligomers.[1]

Data & Troubleshooting Guide

Catalyst Performance Matrix (for Protocol A)
Catalyst SystemSubstrate ScopeYield PotentialNotes
BrettPhos Pd G3 Primary AminesHigh (85-95%)Gold standard for primary amines.[1] Requires strict O₂ exclusion.
RuPhos Pd G3 Secondary AminesHigh (80-90%)Excellent for acyclic secondary amines.[1]
BINAP / Pd₂(dba)₃ Small 2° AminesModerate (50-70%)Older generation.[1] Often leads to dehalogenation side products in electron-rich systems.
XPhos Pd G3 General / AnilinesGood (70-85%)Robust, but less selective than BrettPhos for primary amines.[1]
Common Failure Modes
ObservationRoot CauseCorrective Action
Polymer/Insoluble Gum Self-coupling of unprotected substrate.MUST protect NH₂ (Protocol A) or switch to highly reactive partner (Protocol B).[1]
Protodehalogenation (Ar-Br

Ar-H)
Reducing conditions; difficult oxidative addition.[1]Switch to t-Amyl alcohol solvent; lower temperature; increase concentration of amine.
No Reaction Catalyst poisoning or deactivated Ar-Br.Ensure Argon purge is perfect. Switch to Pd-G3/G4 precatalysts instead of mixing Pd(OAc)₂ + Ligand in situ.

References

  • Maitland, J. A. P., et al. "A multi-ligand based Pd catalyst for C–N cross-coupling reactions."[1] Journal of the American Chemical Society, 2010.[1][2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[1][2] Chemical Reviews, 2016.[1] [1]

  • BenchChem. "3-Bromo-5-isopropoxyaniline Product & Reactivity Profile." BenchChem Database, 2023.[1] [1]

Sources

Method

Application Note: A Validated Protocol for the Conversion of 3-Bromo-5-(propan-2-yloxy)aniline HCl to its Free Base

Abstract This application note provides a detailed, robust, and validated protocol for the efficient conversion of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride to its corresponding free base. Aniline derivatives are f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the efficient conversion of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride to its corresponding free base. Aniline derivatives are fundamental building blocks in medicinal chemistry and materials science. They are frequently supplied as hydrochloride salts to enhance their stability and aqueous solubility.[1][2] However, subsequent synthetic transformations, such as N-acylation, alkylation, or cross-coupling reactions, typically require the neutral, nucleophilic free base. This guide presents a step-by-step methodology grounded in fundamental acid-base chemistry, complete with scientific rationale for each step, troubleshooting advice, and necessary safety precautions, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

3-Bromo-5-(propan-2-yloxy)aniline is a substituted aniline featuring a bromine atom and an isopropoxy group, functionalities that make it a valuable intermediate in the synthesis of complex organic molecules.[1] The hydrochloride salt form consists of the protonated anilinium cation and a chloride anion. This protonation renders the nitrogen lone pair non-nucleophilic.

The conversion to the free base is an acid-base neutralization reaction.[3] By introducing a base, the proton (H⁺) is abstracted from the anilinium ion (R-NH₃⁺), liberating the neutral free base (R-NH₂).

Reaction: R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻

The choice of base is critical; it must be strong enough to deprotonate the anilinium ion but mild enough to avoid unwanted side reactions. The resulting free base is typically less soluble in water and highly soluble in organic solvents, a property that is exploited for its efficient extraction and purification.[4][5]

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-(propan-2-yloxy)aniline HCl≥98%Commercial SourceStarting material.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercial SourceSaturated aqueous solution.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceExtraction solvent.
Deionized Water (DI H₂O)Type II or higherLaboratory SupplyFor solutions and washing.
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing and breaking emulsions.
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercial SourceDrying agent.
pH Indicator StripsRange 1-14Laboratory SupplyTo monitor pH.
Equipment
  • Magnetic stirrer and stir bars

  • 250 mL Erlenmeyer flask

  • 100 mL Graduated cylinders

  • 250 mL Separatory funnel

  • Ring stand and clamp

  • Rotary evaporator with water bath

  • Round-bottom flask (size dependent on scale)

  • Standard laboratory glassware (beakers, funnels)

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocol

This protocol is based on a starting quantity of 5.0 g of the hydrochloride salt.

Step 1: Dissolution of the Hydrochloride Salt

  • Weigh 5.0 g of 3-Bromo-5-(propan-2-yloxy)aniline HCl (MW: 266.56 g/mol ) and add it to a 250 mL Erlenmeyer flask.

  • Add 50 mL of deionized water to the flask.

  • Stir the mixture using a magnetic stirrer until the salt is completely dissolved. The hydrochloride salt form is designed for solubility in polar solvents like water.[1]

Step 2: Basification to Liberate the Free Base

  • While stirring, slowly add a saturated aqueous solution of sodium bicarbonate (~50-60 mL) to the dissolved aniline salt solution.

    • Scientific Rationale: Sodium bicarbonate is a mild base, sufficient to deprotonate the anilinium ion (pKa of a typical anilinium ion is ~4.6) without being overly caustic, which could risk hydrolysis of other functional groups under harsh conditions. The slow addition is crucial to control the effervescence (CO₂ release) and prevent foaming over.

  • Continue adding the sodium bicarbonate solution portion-wise until the effervescence ceases.

  • Check the pH of the aqueous solution using a pH indicator strip. Continue adding base until the pH is ≥ 8. This ensures the complete conversion of the anilinium salt to the free aniline base.[3] A cloudy suspension or the formation of an oil is typically observed as the water-insoluble free base precipitates.

Step 3: Liquid-Liquid Extraction of the Free Base

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Add 50 mL of ethyl acetate to the separatory funnel.

  • Stopper the funnel and shake vigorously for approximately 30-60 seconds, ensuring to periodically vent the funnel by inverting it and opening the stopcock to release pressure.

    • Scientific Rationale: The nonpolar, neutral free base has a much higher partition coefficient in an organic solvent like ethyl acetate compared to the aqueous phase. Repeated extractions are performed to maximize recovery based on the Nernst Distribution Law.[6][7]

  • Place the funnel back in the ring clamp and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.

  • Drain the lower aqueous layer and set it aside. Collect the upper organic layer.

  • Return the aqueous layer to the separatory funnel and repeat the extraction two more times with fresh 25 mL portions of ethyl acetate.

Step 4: Washing and Drying the Organic Phase

  • Combine all the organic extracts in the separatory funnel.

  • Wash the combined organic layer with 30 mL of brine.

    • Scientific Rationale: Washing with brine helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions that may have formed during extraction.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous sodium sulfate (approx. 1-2 teaspoons) to the organic extract. Swirl the flask. The drying agent should move freely like a snow globe when the solution is dry. If it clumps together, add more until some remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

Step 5: Isolation of the Final Product

  • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel to remove the sodium sulfate, collecting the filtrate in a pre-weighed round-bottom flask.

  • Remove the ethyl acetate using a rotary evaporator. The water bath temperature should be set to 35-40°C to ensure efficient evaporation without degrading the product.

  • Once all the solvent has been removed, a pale yellow to light brown oil or solid will remain. This is the purified 3-Bromo-5-(propan-2-yloxy)aniline free base.

  • Calculate the final yield and characterize the product.

Workflow Visualization

Free_Base_Conversion cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_extraction Extraction & Purification cluster_isolation Isolation start Start: 3-Bromo-5-(propan-2-yloxy)aniline HCl dissolve Dissolve in DI Water start->dissolve basify Add Saturated NaHCO₃ (until pH ≥ 8) dissolve->basify extract Extract with Ethyl Acetate (3x) basify->extract wash Wash Organic Layer with Brine extract->wash dry Dry with Anhydrous Na₂SO₄ wash->dry filter Filter Drying Agent dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate product Final Product: Free Base evaporate->product

Caption: Workflow for free base conversion.

Expected Results and Characterization

The theoretical yield of the free base (MW: 230.10 g/mol ) from 5.0 g of the hydrochloride salt is approximately 4.32 g. A typical experimental yield for this procedure is expected to be in the range of 90-98%. The final product, 3-Bromo-5-(propan-2-yloxy)aniline, should be a pale yellow to light brown liquid or low-melting solid.[5][8][9]

Confirmation of structure and purity is recommended via:

  • ¹H NMR: Appearance of a broad singlet corresponding to the -NH₂ protons (typically δ 3.5-4.5 ppm in CDCl₃) and characteristic shifts for the aromatic and isopropoxy protons.

  • IR Spectroscopy: Disappearance of the broad -NH₃⁺ stretch from the starting material and the appearance of a characteristic N-H stretching doublet for the primary amine around 3300-3500 cm⁻¹.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of the free base (m/z ≈ 230, 232 for bromine isotopes).

Safety and Handling

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted inside a certified chemical fume hood.[10]

  • Chemical Hazards:

    • Aniline Derivatives: Anilines are toxic and can be absorbed through the skin. They may cause skin and eye irritation.[11][12] Avoid inhalation and direct contact.

    • Ethyl Acetate: This solvent is flammable and an irritant. Keep away from ignition sources.

  • Waste Disposal: Dispose of all organic and aqueous waste in appropriately labeled containers according to institutional and local environmental regulations.

References

  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation. (n.d.). Google Patents.
  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • 3-Bromo-5-(propan-2-yloxy)aniline. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved February 13, 2026, from [Link]

  • 3-Bromoaniline. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Hydrolysis of Salts. (n.d.). LibreTexts. Retrieved February 13, 2026, from [Link]

  • 3-Bromo aniline, 98%. (n.d.). Ottokemi. Retrieved February 13, 2026, from [Link]

Sources

Application

The Strategic Utility of 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride in Modern Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of nov...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the intricate tapestry of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride has emerged as a particularly valuable and versatile scaffold. Its unique trifunctional nature—a nucleophilic aniline, a reactive aryl bromide, and a lipophilicity-modulating isopropoxy group—provides medicinal chemists with a powerful tool to explore diverse chemical space and construct complex molecular architectures.

This technical guide delves into the practical applications of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, offering detailed protocols for its key transformations and showcasing its utility through a relevant case study in the synthesis of kinase inhibitors. The strategic positioning of the bromo, amino, and isopropoxy groups on the aniline ring allows for directed and regioselective modifications, making it an ideal starting material for library synthesis and lead optimization campaigns. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.[1]

Physicochemical Properties and Strategic Advantages

The inherent chemical characteristics of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride underpin its strategic value in drug design.

PropertyValueSource
Molecular Formula C₉H₁₃BrClNO[1]
Molecular Weight 266.56 g/mol [1]
CAS Number 1376298-90-6[1]
Appearance Off-white to light brown solidCommercially available
Solubility Soluble in polar solvents[1]

The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2] These reactions are cornerstones of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively, with high efficiency and functional group tolerance. The isopropoxy group at the 5-position imparts a degree of lipophilicity, a critical parameter influencing a drug candidate's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and target engagement.[1] Finally, the aniline moiety provides a key site for amide bond formation, sulfonylation, and other derivatizations to explore structure-activity relationships (SAR).

Core Synthetic Transformations: Detailed Protocols and Mechanistic Insights

The utility of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is best demonstrated through its application in robust and scalable synthetic protocols. The following sections provide detailed, step-by-step methodologies for two of the most critical transformations, explaining the rationale behind the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules. This protocol provides a general method for the coupling of 3-Bromo-5-(propan-2-yloxy)aniline with a generic arylboronic acid.

Reaction Scheme:

A representative Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentMolar Eq.Purpose
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride1.0Starting Material
Arylboronic Acid1.2Coupling Partner
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)0.05Catalyst
Sodium Carbonate (Na₂CO₃)2.0Base
1,2-Dimethoxyethane (DME)-Solvent
Water-Solvent

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent Addition: Add a degassed 4:1 mixture of DME and water (10 mL). The use of an aqueous solvent system is common in Suzuki couplings and often enhances the reaction rate.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 3-aryl-5-(propan-2-yloxy)aniline.

Causality and Trustworthiness: The choice of Pd(PPh₃)₄ as the catalyst is based on its broad applicability and commercial availability. Sodium carbonate is a commonly used base that is effective in activating the boronic acid for transmetalation. The DME/water solvent system provides a good medium for both the organic and inorganic reagents. Performing the reaction under an inert atmosphere is crucial for preventing the oxidation of the Pd(0) catalyst, ensuring the integrity of the catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of arylamines. This protocol details the coupling of 3-Bromo-5-(propan-2-yloxy)aniline with a generic primary or secondary amine.

Reaction Scheme:

A representative Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentMolar Eq.Purpose
3-Bromo-5-(propan-2-yloxy)aniline hydrochloride1.0Starting Material
Amine (R¹R²NH)1.2Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)0.01Catalyst Precursor
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)0.04Ligand
Sodium tert-butoxide (NaOtBu)1.4Base
Toluene-Solvent

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Ligand Addition: To the same tube, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and XPhos (0.04 mmol).

  • Reagent Addition: Add 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-substituted-3-amino-5-(propan-2-yloxy)aniline.

Causality and Trustworthiness: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is a highly effective catalyst system for the Buchwald-Hartwig amination of a wide range of substrates. Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine and the subsequent catalytic cycle. The use of anhydrous and deoxygenated solvent is critical to prevent catalyst deactivation and ensure high yields.

Case Study: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Scaffold

The pyrazolopyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous kinase inhibitors. A key step in the synthesis of certain pyrazolopyrimidine-based kinase inhibitors involves the Buchwald-Hartwig amination of a chloropyrazolopyrimidine with an appropriately substituted aniline. In a documented synthesis of a series of such inhibitors, 3-Bromo-5-(propan-2-yloxy)aniline was utilized as a key building block.

Synthetic Pathway Overview:

Kinase_Inhibitor_Synthesis A 3-Bromo-5-(propan-2-yloxy)aniline C Buchwald-Hartwig Amination (Pd₂(dba)₃, BINAP, Cs₂CO₃, Dioxane, 100 °C) A->C B 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C D N-(3-Bromo-5-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine C->D E Suzuki-Miyaura Coupling (Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, DME/H₂O, 90 °C) D->E F Final Kinase Inhibitor Analog E->F

Workflow for the synthesis of a kinase inhibitor.

In a specific example from the patent literature (WO2012065081A1), 3-bromo-5-(propan-2-yloxy)aniline is reacted with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in a Buchwald-Hartwig amination.

Experimental Protocol (Adapted from WO2012065081A1):

  • A mixture of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), 3-bromo-5-(propan-2-yloxy)aniline (1.1 eq), cesium carbonate (2.5 eq), and BINAP (0.1 eq) in 1,4-dioxane is degassed with argon for 15 minutes.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) is added, and the mixture is heated to 100 °C for 16 hours.

  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated.

  • The residue is purified by chromatography to yield N-(3-bromo-5-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

This intermediate, still retaining the bromine "handle," can then be further diversified through a Suzuki-Miyaura coupling with various arylboronic acids to generate a library of potent kinase inhibitors for SAR studies. This two-step sequence highlights the strategic power of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, allowing for the sequential and controlled introduction of different substituents at the 3- and 5-positions of the aniline ring.

Conclusion: A Building Block of Strategic Importance

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a highly valuable and versatile building block for medicinal chemistry. Its unique substitution pattern allows for the strategic and regioselective introduction of diverse functionalities through well-established and robust synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The ability to modulate lipophilicity through the isopropoxy group and introduce a wide range of substituents via the bromo and amino functionalities makes it an ideal scaffold for the synthesis of compound libraries and the optimization of lead candidates. The case study in the synthesis of a pyrazolopyrimidine kinase inhibitor scaffold exemplifies its practical application and underscores its importance in the ongoing quest for novel and effective therapeutics. As drug discovery continues to tackle increasingly complex biological targets, the strategic use of well-designed building blocks like 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride will remain a cornerstone of success.

References

  • BenchChem. (n.d.). 3-Bromo-5-isopropylaniline | CAS 112930-36-6.
  • Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride.
  • Vulcanchem. (n.d.). 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride - 1376298-90-6.
  • World Intellectual Property Organization. (2012). PYRAZOLOPYRIMIDINES AS KINASE INHIBITORS. (Patent No. WO/2012/065081). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Preparation of Kinase Inhibitors Starting from 3-Bromo-5-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of 3-Bromo-5-isopropoxyaniline in Kinase Inhibitor Scaffolding Protein kinases are fundamental regulators of cellular signa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 3-Bromo-5-isopropoxyaniline in Kinase Inhibitor Scaffolding

Protein kinases are fundamental regulators of cellular signal transduction, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within this landscape, the aniline scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.[3]

This document provides a detailed guide to the synthesis of kinase inhibitors utilizing 3-bromo-5-isopropoxyaniline as a versatile starting material. The unique substitution pattern of this aniline derivative offers a strategic advantage in medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[4][5] The isopropoxy group at the 3-position can contribute to favorable pharmacokinetic properties and provides steric and electronic influence that can be exploited for optimizing target engagement.

These application notes will detail the synthetic strategies and provide step-by-step protocols for the preparation of a representative pyrimidine-based kinase inhibitor, a common core structure in many approved kinase inhibitor drugs.[6] The methodologies described herein are based on established and robust chemical transformations, providing a solid foundation for the development of novel kinase inhibitor candidates.

Synthetic Workflow: A Modular Approach to Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors from 3-bromo-5-isopropoxyaniline typically follows a modular approach, allowing for the systematic variation of different parts of the molecule to optimize potency, selectivity, and drug-like properties. A common strategy involves the initial formation of a core heterocyclic structure, followed by diversification through cross-coupling reactions.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Evaluation A 3-Bromo-5-isopropoxyaniline C N-(3-bromo-5-isopropoxyphenyl) -pyrimidin-4-amine A->C Buchwald-Hartwig Amination B Chloropyrimidine Derivative B->C D N-(3-(Aryl/Heteroaryl)-5-isopropoxyphenyl) -pyrimidin-4-amine (Target Kinase Inhibitor) C->D Suzuki-Miyaura Coupling F Kinase Inhibition Assays D->F E Aryl/Heteroaryl Boronic Acid E->D G Cell-Based Assays F->G Lead Optimization

Caption: General synthetic workflow for kinase inhibitors.

Key Synthetic Transformations

Two powerful palladium-catalyzed cross-coupling reactions are central to the synthesis of kinase inhibitors from 3-bromo-5-isopropoxyaniline:

  • Buchwald-Hartwig Amination: This reaction is instrumental in forming the crucial C-N bond between the aniline nitrogen of our starting material and a heterocyclic core, such as a pyrimidine or quinazoline ring.[2] The reaction is known for its broad substrate scope and functional group tolerance.

  • Suzuki-Miyaura Coupling: This versatile reaction allows for the formation of a C-C bond between the bromine-substituted carbon of the aniline ring and a wide range of aryl or heteroaryl boronic acids or esters.[4] This step is key for introducing diversity into the final molecule to fine-tune its biological activity.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical pyrimidine-based kinase inhibitor, N-(3-(4-methoxyphenyl)-5-isopropoxyphenyl)pyrimidin-4-amine , starting from 3-bromo-5-isopropoxyaniline.

Protocol 1: Synthesis of N-(3-bromo-5-isopropoxyphenyl)pyrimidin-4-amine (Intermediate 1)

This protocol details the Buchwald-Hartwig amination to couple 3-bromo-5-isopropoxyaniline with a chloropyrimidine.

Materials:

  • 3-Bromo-5-isopropoxyaniline

  • 4-Chloropyrimidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 3-bromo-5-isopropoxyaniline (1.0 eq), 4-chloropyrimidine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and BINAP (0.08 eq).

  • Add anhydrous toluene to the flask.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-bromo-5-isopropoxyphenyl)pyrimidin-4-amine (Intermediate 1).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterValue
Temperature110 °C
Reaction Time8-12 hours
SolventToluene
CatalystPd(OAc)₂
LigandBINAP
BaseCs₂CO₃
Protocol 2: Synthesis of N-(3-(4-methoxyphenyl)-5-isopropoxyphenyl)pyrimidin-4-amine (Target Kinase Inhibitor)

This protocol describes the Suzuki-Miyaura coupling of Intermediate 1 with an arylboronic acid to yield the final product.

Materials:

  • N-(3-bromo-5-isopropoxyphenyl)pyrimidin-4-amine (Intermediate 1)

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under an argon atmosphere, add N-(3-bromo-5-isopropoxyphenyl)pyrimidin-4-amine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 6-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3-(4-methoxyphenyl)-5-isopropoxyphenyl)pyrimidin-4-amine .

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Table 2: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterValue
Temperature90 °C
Reaction Time6-10 hours
Solvent1,4-Dioxane/Water (4:1)
CatalystPd(PPh₃)₄
BaseK₂CO₃

Structure-Activity Relationship (SAR) Insights

The modular synthesis approach allows for a systematic exploration of the structure-activity relationship. The bromine atom in 3-bromo-5-isopropoxyaniline is a key diversification point. By varying the boronic acid used in the Suzuki coupling, a library of analogs can be synthesized to probe the effect of different substituents on kinase inhibitory activity.

G cluster_0 Core Scaffold cluster_1 Diversification via Suzuki Coupling cluster_2 SAR Exploration A N-(3-bromo-5-isopropoxyphenyl) -pyrimidin-4-amine B Aryl/Heteroaryl Boronic Acids C Library of Kinase Inhibitor Analogs B->C D Potency & Selectivity C->D E ADME Properties C->E F Lead Compound D->F E->F

Caption: SAR exploration through Suzuki coupling.

Conclusion

3-Bromo-5-isopropoxyaniline is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the bromo and isopropoxy groups provides a robust platform for the application of powerful cross-coupling methodologies, enabling the efficient construction of diverse chemical libraries for drug discovery programs. The protocols and strategies outlined in this document serve as a foundational guide for researchers aiming to develop the next generation of targeted cancer therapeutics.

References

  • A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. (RSC Advances, [Link])

  • The Buchwald–Hartwig amination is a chemical reaction for the synthesis of carbon–nitrogen bonds via the palladium-catalyzed coupling reactions of amines with aryl halides. (Wikipedia, [Link])

  • General Procedure: Bromo-aromatic ring (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) were mixed in toluene (10 Vvol). The mixture was degassed, and stirred at 110 oC for 8 hours under nitrogen atmosphere. (Organic Synthesis, [Link])

  • In order to find novel quinazoline compounds with same enzyme sites as 4-anilinoquinazoline, a series of 4-thiosemicarbazide quinazolines were synthesized. (PMC, [Link])

  • A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. (RSC Publishing, [Link])

  • The efficient synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues is described. (PubMed, [Link])

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (PMC, [Link])

  • Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (PubMed, [Link])

  • This article is an effort to present an overview of the synthetic strategies of pyrimidine derivatives along with their biological activity on AURK/PLK. (MDPI, [Link])

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. (PMC, [Link])

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (PMC, [Link])

  • Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. (PrepChem.com, [Link])

  • A novel and efficient palladium catalyzed method was developed for the synthesis of wide range of pyrido[2,3-d]pyrimidines. (RSC Publishing, [Link])

  • 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. (PubChem, [Link])

  • The structure-activity relationship of Rho kinase inhibitors bearing an isoquinoline scaffold was studied. (PubMed, [Link])

  • Synthesis of 4-Bromoisoquinoline. (PrepChem.com, [Link])

  • A straightforward single step method for the preparation and/or production of substituted quinazolines is disclosed.
  • Suzuki coupling reaction has been often used for the preparation of a diverse set of substituted pyrimidines. (MDPI, [Link])

  • A Suzuki–Miyaura cross-coupling reaction was developed on unprotected ortho-bromoanilines. (RSC Publishing, [Link])

  • 3-Phenylpyrazolo[3,4-d]pyrimidine (PhPP) derivatives substituted with an alkyl or aryl carboxylic acid at the N1-endocyclic amine... were weak inhibitors of polyE(4)Y phosphorylation by active c-Src. (PubMed, [Link])

Sources

Application

General Synthesis Procedure for 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride

Application Note: A-001 Introduction 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Substituted anilines are cruc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-001

Introduction

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Substituted anilines are crucial building blocks (synthons) for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The specific arrangement of a bromine atom, an isopropoxy group, and an amine on the aromatic ring provides three distinct points for further chemical modification. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in subsequent synthetic steps.[2]

This document provides a detailed, three-stage protocol for the synthesis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, starting from the commercially available precursor, 3-bromo-5-nitrophenol. The described methodology is robust and scalable, designed for application in research and drug development laboratories.

Synthetic Strategy Overview

The synthesis is accomplished via a three-stage process that leverages well-established and reliable organic transformations. The strategy is designed to ensure high regioselectivity and yield at each step.

  • Stage 1: Williamson Ether Synthesis. The phenolic hydroxyl group of 3-bromo-5-nitrophenol is alkylated with 2-bromopropane to form the corresponding isopropyl ether. This reaction proceeds via an SN2 mechanism.[3]

  • Stage 2: Aromatic Nitro Group Reduction. The nitro group of the intermediate, 1-bromo-3-isopropoxy-5-nitrobenzene, is selectively reduced to a primary amine using tin(II) chloride (SnCl₂).[4] This method is chosen for its mildness and tolerance of the aryl bromide.[4]

  • Stage 3: Hydrochloride Salt Formation. The resulting free base, 3-Bromo-5-(propan-2-yloxy)aniline, is converted to its hydrochloride salt by treatment with hydrochloric acid. This provides a stable, crystalline solid that is easier to handle and store.

The overall synthetic pathway is illustrated below.

G cluster_0 Stage 1: O-Alkylation cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Salt Formation 3-Bromo-5-nitrophenol 3-Bromo-5-nitrophenol 1-Bromo-3-isopropoxy-5-nitrobenzene 1-Bromo-3-isopropoxy-5-nitrobenzene 3-Bromo-5-nitrophenol->1-Bromo-3-isopropoxy-5-nitrobenzene  2-Bromopropane, K₂CO₃  Acetone, Reflux 3-Bromo-5-(propan-2-yloxy)aniline 3-Bromo-5-(propan-2-yloxy)aniline 1-Bromo-3-isopropoxy-5-nitrobenzene->3-Bromo-5-(propan-2-yloxy)aniline  SnCl₂·2H₂O, HCl  Ethanol, Reflux 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride 3-Bromo-5-(propan-2-yloxy)aniline->3-Bromo-5-(propan-2-yloxy)aniline hydrochloride  HCl in Ether

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimization of Reactions Involving 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride

Executive Summary & Compound Profile 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 3,5-substitution pattern allows for vectors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the 3,5-substitution pattern allows for vectors into the solvent-front or hydrophobic pockets.[1][2]

However, users frequently report inconsistent yields (ranging from 15% to 60%) due to three specific failure modes:[1][2]

  • Stoichiometric Mismatch: Failure to account for the hydrochloride counter-ion in base-mediated reactions.

  • Catalyst Poisoning: In situ generation of acidic species deactivating sensitive Pd(0) catalysts.[2]

  • Oxidative Degradation: The electron-rich aniline core is susceptible to rapid oxidation (browning) when the stabilizing HCl is removed.

This guide provides validated protocols to mitigate these risks.

Physicochemical Snapshot
PropertyDetailTechnical Implication
CAS 1376298-90-6Reference identifier for sourcing.[1][2][3][4]
Structure Aniline core, 3-Br, 5-OiPrOiPr adds lipophilicity but steric bulk.[1][2][3] Br is the coupling handle.[5]
State Hydrochloride SaltStable solid, but must be neutralized for organometallic steps.[1]
pKa (est) ~3.5 - 4.0 (Anilinium)Weakly acidic; requires mild-to-moderate bases for deprotonation.[1][2]
Stability Hygroscopic / Light SensitiveStore under Argon at 2-8°C. Darkens upon free-basing.[1][2]

Critical Pre-Reaction Protocol: The "Salt Factor"

The #1 cause of reaction failure with this compound is treating the HCl salt as a free base in stoichiometric calculations. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), the HCl moiety will protonate anionic ligands or consume the base required for the transmetallation step.[1][2]

Decision Matrix: To Free-Base or Not?
  • Route A (In-Situ Neutralization): Preferred for high-throughput screening.[1][2] Requires n+1 equivalents of base.

  • Route B (Isolation of Free Base): Preferred for large-scale (>5g) or sensitive catalysts (e.g., Pd(PPh3)4).[1][2]

Workflow Diagram: Handling the HCl Salt

SaltHandling Start Starting Material: 3-Bromo-5-(propan-2-yloxy)aniline HCl Decision Select Reaction Type Start->Decision RouteA Route A: In-Situ (Small Scale) Decision->RouteA Suzuki / Buchwald (<1g) RouteB Route B: Free-Base Isolation (Large Scale) Decision->RouteB Amide Coupling / Large Scale (>1g) StepA1 Add Extra Base (Total = 3.0 - 4.0 equiv) (e.g., Cs2CO3 or K3PO4) RouteA->StepA1 StepA2 Proceed to Coupling StepA1->StepA2 StepB1 Partition: EtOAc / Sat. NaHCO3 RouteB->StepB1 StepB2 Phase Separation & Drying (Na2SO4) StepB1->StepB2 StepB3 Evaporate < 40°C (Avoid Oxidation) StepB2->StepB3 StepB4 Use Immediately as Free Oil StepB3->StepB4

Caption: Decision tree for managing the hydrochloride salt to prevent catalyst deactivation.

Troubleshooting Guide: Cross-Coupling Reactions

Scenario A: Suzuki-Miyaura Coupling (Reaction at Br)

Goal: Coupling with Aryl Boronic Acids.[1][2] Common Issue: Low conversion (<30%) or dehalogenation (loss of Br).[1][2]

Optimized Protocol:

  • Solvent: 1,4-Dioxane/Water (4:[1][2]1) is superior to DMF.[2] The water is crucial for dissolving the inorganic base and solubilizing the HCl salt initially.

  • Base: Use K3PO4 (3.5 equiv).[2] Carbonates (K2CO3) often stall due to poor solubility in the presence of the lipophilic isopropoxy group.[2]

  • Catalyst: Switch from Pd(PPh3)4 to Pd(dppf)Cl2·DCM . The ferrocene ligand is more robust against the acidic micro-environment of the HCl salt.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Base Stoichiometry 2.0 equiv3.5 - 4.0 equiv (compensates for HCl)
Temperature 100°C80°C (Reduces dehalogenation)
Atmosphere Nitrogen balloonArgon sparge (15 mins pre-heating)
Scenario B: Buchwald-Hartwig Amination (Reaction at NH2)

Goal: Coupling the aniline nitrogen with another Aryl Halide.[2] Common Issue: No reaction; recovery of starting material.

Technical Insight: The HCl salt protonates the amine, rendering it non-nucleophilic. The Pd catalyst cannot ligate a protonated amine.

Optimized Protocol:

  • Ligand Selection: Use BrettPhos or RuPhos . These bulky, electron-rich ligands facilitate the coupling of electron-rich anilines.

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu .[1][2]

    • Critical Step: If using LiHMDS, add 2.1 equivalents.[1] The first equivalent neutralizes the HCl; the second deprotonates the amine to form the active amido-Pd species.[2]

Troubleshooting Guide: Nucleophilic Substitution (Amide Formation)

Issue: "Sticky" or Colored Products

When reacting this aniline with acyl chlorides or carboxylic acids, the product often forms a dark, viscous oil that is difficult to crystallize.[1][2] This is due to the isopropoxy chain preventing efficient packing and trace oxidation products (quinonoids).[2]

Purification Strategy:

  • Avoid Acidic Workup: Do not wash with 1N HCl. The product (an amide) might be stable, but any unreacted aniline will form the salt again and drag into the aqueous phase, or worse, form "oiling out" emulsions.[1][2]

  • The "Florisil" Plug: Pass the crude reaction mixture through a small pad of Florisil or neutral alumina before column chromatography. This removes the oxidized "color" impurities that catalyze further degradation.

  • Crystallization: Use Heptane/IPA (Isopropyl Alcohol) rather than Hexane/EtOAc. The IPA mimics the isopropoxy moiety, aiding in solubility modulation.

Frequently Asked Questions (FAQ)

Q1: Can I store the free base after neutralizing the HCl salt? A: Not recommended for long periods. The free aniline is electron-rich (activated by the alkoxy group) and will oxidize in air, turning from yellow to brown/black.[2] If you must store it, keep it as a solution in Toluene under Argon at -20°C.[1][2]

Q2: Why does my reaction mixture turn black immediately upon adding base? A: This is likely "aniline oxidation." While alarming, it does not always indicate reaction failure.[1] Ensure your solvent was thoroughly degassed (sparged with Argon for 15 mins) before adding the Pd catalyst.[2] Oxygen + Base + Electron-rich Aniline = Radical oxidation.[2]

Q3: In Suzuki coupling, I see the "de-brominated" byproduct (3-(propan-2-yloxy)aniline). Why? A: This is "hydrodehalogenation." It happens when the reaction is too hot (over 90°C) or the transmetallation is slow.[2]

  • Fix: Lower temp to 75-80°C.

  • Fix: Increase the concentration of the Boronic Acid (1.5 equiv).[2]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] (Foundational text for Suzuki conditions).

  • Surry, D. S., & Buchwald, S. L. (2011).[1][2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] (Protocol for ligand selection in aniline coupling).

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][6][7] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969-5970.[1][2] (Mechanistic insight on amine deprotonation).

Sources

Optimization

Troubleshooting solubility issues of 3-Bromo-5-isopropoxyaniline HCl in water

Executive Summary: The "Lipophilic Salt" Paradox As a Senior Application Scientist, I often see researchers struggle with aniline salts like 3-Bromo-5-isopropoxyaniline HCl . You are likely facing a conflict of chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Salt" Paradox

As a Senior Application Scientist, I often see researchers struggle with aniline salts like 3-Bromo-5-isopropoxyaniline HCl . You are likely facing a conflict of chemical properties: while you have formed a salt (HCl) to induce polarity, the molecule itself possesses significant lipophilicity due to the Bromine atom (heavy, hydrophobic) and the Isopropoxy group (bulky alkyl chain).

This guide addresses the root causes of solubility failure—specifically the Hydrolysis-Precipitation Trap and the Common Ion Effect —and provides actionable protocols to resolve them.

Part 1: The Mechanism of Failure

To fix the issue, we must visualize the equilibrium occurring in your flask.

The Hydrolysis Trap

Anilines are weak bases. Electron-withdrawing groups (like Bromine) further lower the pKa of the conjugate acid.

  • Estimated pKa: ~3.0 – 3.5 (Lower than unsubstituted aniline due to inductive withdrawal by Br).

  • The Conflict: When you dissolve the HCl salt in neutral water (pH ~7), the water acts as a base. It deprotonates the anilinium ion, reverting it to the Free Base .

  • Result: The free base is highly lipophilic (

    
    ) and immediately crashes out as a cloudy precipitate or oil.
    
The Common Ion Effect

If you try to force solubility by adding excess HCl, you risk the Common Ion Effect.[1] The solubility product (


) is constant.[1] Increasing chloride ions (

) forces the equilibrium back toward the solid salt.[1]

SolubilityEquilibrium cluster_0 Solid Phase cluster_1 Aqueous Phase (Dissolved) SolidSalt Solid Salt (R-NH3+ Cl-) Ions Dissolved Ions [R-NH3+] + [Cl-] SolidSalt->Ions Dissolution (Ksp) Ions->SolidSalt Common Ion Effect (Excess Cl-) FreeBase Insoluble Free Base (R-NH2) + H3O+ Ions->FreeBase Hydrolysis (pH > pKa) FreeBase->Ions Acidification (pH < pKa) caption Fig 1: The delicate balance between Salt Dissolution and Hydrolytic Precipitation.

Part 2: Troubleshooting FAQs

Q1: "I added the salt to pure water, but the solution is cloudy/milky. Is my compound impure?"

Diagnosis: Likely not impure. You are observing pH-dependent hydrolysis . Explanation: Pure water (pH 7) is too basic for this specific salt. As the salt dissolves, the pH of the micro-environment rises above the molecule's pKa, generating the insoluble free base. Corrective Action:

  • Do not use neutral water or PBS (Phosphate Buffered Saline).

  • Pre-acidify your solvent. Use 10mM HCl or 0.1% Formic Acid in water before adding the solid.

  • Target pH: Keep the solution pH < 2.5 to ensure >99% protonation.

Q2: "I tried dissolving it in 1M HCl to keep it protonated, but it still won't dissolve."

Diagnosis: You have triggered the Common Ion Effect . Explanation: By using 1M HCl, the chloride concentration is massive. The solubility equilibrium shifts to the left (solid state) to satisfy the


 constant.
Corrective Action: 
  • Lower the acid concentration. Use 0.01M to 0.1M HCl . This provides enough protons to prevent hydrolysis but avoids the massive chloride excess that causes salting out.

Q3: "Can I use DMSO or Ethanol? How much is safe?"

Diagnosis: Cosolvents are the most robust fix for the lipophilic tail (Isopropoxy/Bromo groups). Explanation: Reducing the dielectric constant of the solvent stabilizes the hydrophobic regions of the molecule. Corrective Action:

  • The "Stock & Spike" Method:

    • Dissolve the solid in 100% DMSO to make a high-concentration stock (e.g., 100 mM).

    • Slowly spike this into your aqueous buffer (vortexing rapidly).

    • Limit: Keep DMSO < 10% (v/v) for biological assays to avoid cytotoxicity, or < 0.5% for sensitive enzyme assays.

Q4: "I need to use this in a biological assay at pH 7.4. What do I do?"

Diagnosis: This is the "Danger Zone." At pH 7.4, your molecule will be >99% Free Base (insoluble). Corrective Action:

  • Encapsulation: Use a cyclodextrin carrier.

  • Protocol: Prepare the solution in 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic cavity of the cyclodextrin will shield the Bromo/Isopropoxy tail, keeping the molecule in solution even at neutral pH.

Part 3: Decision Matrix & Workflows

Follow this logic gate to determine the optimal formulation for your experiment.

TroubleshootingFlow Start Start: Solubility Issue CheckPH Is the Target pH > 4.0? Start->CheckPH Acidic Target: Acidic (pH < 4) CheckPH->Acidic No Neutral Target: Neutral (pH 7.4) CheckPH->Neutral Yes CheckConc Is Acid Conc > 0.5M? Acidic->CheckConc DiluteAcid Action: Dilute Acid to 0.01M (Fix Common Ion Effect) CheckConc->DiluteAcid Yes (Salting Out) CosolventAcid Action: Add 5-10% Ethanol (Fix Lipophilicity) CheckConc->CosolventAcid No (Still Insoluble) UseCD Action: Use 20% HP-beta-CD (Encapsulation) Neutral->UseCD Preferred (Stable) UseDMSO Action: DMSO Stock Spike (Kinetic Solubility) Neutral->UseDMSO Quick Fix (Risk of ppt) caption Fig 2: Decision Matrix for 3-Bromo-5-isopropoxyaniline HCl Formulation.

Part 4: Experimental Protocols

Protocol A: The Cosolvent Compatibility Test

Use this to determine the minimum organic solvent required.

StepActionObservation Target
1 Weigh 5 mg of compound into a clear glass vial.Accurate mass.
2 Add 50 µL DMSO (or Ethanol). Vortex until clear.Complete dissolution (Stock).
3 Add 450 µL Water (dropwise) with continuous vortexing.Total Vol: 0.5 mL (10% Co-solvent).
4 Check: Is it clear?Yes: Success. No: Increase DMSO ratio.
5 If clear, dilute further with water to 1% DMSO.Determine "Crash Point."
Protocol B: Cyclodextrin Formulation (For pH 7.4 Assays)

Use this when biological conditions require neutral pH.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in DI water. Filter through 0.22 µm.

  • Addition: Add your compound to this vehicle.

  • Sonication: Sonicate at 40°C for 30 minutes. The heat helps the hydrophobic tail enter the cyclodextrin cavity.

  • Equilibration: Allow to cool to room temperature.

  • pH Adjustment: Only now adjust the pH to 7.4 using dilute NaOH. The complexation protects the free base from precipitating.

Part 5: References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (Defines the relationship between logP and solubility).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the Common Ion Effect in HCl salts).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for HP-β-CD complexation).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed analysis of pH-solubility profiles for weak bases).

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification

Question 1: What are the most common impurities I should expect in the synthesis of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, and where do they come from?

Answer: The impurity profile of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is typically influenced by the synthetic route, which often involves the bromination of 3-(propan-2-yloxy)aniline. The primary sources of impurities can be categorized as follows:

  • Process-Related Impurities: These arise directly from the chemical transformations.

    • Over-brominated Species: The starting material, 3-(propan-2-yloxy)aniline, has a highly activated aromatic ring due to the electron-donating nature of the amino and isopropoxy groups. This can lead to the formation of di- and tri-brominated side products, such as 2,3-dibromo-5-(propan-2-yloxy)aniline and 3,4,5-tribromoaniline, even with careful control of stoichiometry.[1] Milder brominating agents like N-bromosuccinimide (NBS) can sometimes offer better control than elemental bromine.[2]

    • Unreacted Starting Material: Incomplete bromination can leave residual 3-(propan-2-yloxy)aniline in the crude product.

    • Positional Isomers: While the directing effects of the substituents favor bromination at the 3-position relative to the isopropoxy group, minor amounts of other isomers, such as 2-bromo-5-(propan-2-yloxy)aniline, might form depending on the reaction conditions.

  • Degradation Impurities: Anilines, in general, are susceptible to oxidation, especially when exposed to air and light.[3] This can lead to the formation of colored, often polymeric, by-products that can be challenging to remove.[3][4] The presence of a reddish-brown color in your crude product is a common indicator of oxidative degradation.[5]

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate) and any excess reagents can be carried through into the final product if not adequately removed.

A summary of potential impurities is provided in the table below:

Impurity CategorySpecific ExamplesOrigin
Process-Related 2,3-Dibromo-5-(propan-2-yloxy)aniline, 3,4,5-TribromoanilineOver-bromination of the starting material
3-(propan-2-yloxy)anilineIncomplete reaction
2-Bromo-5-(propan-2-yloxy)anilineIsomeric by-product
Degradation Polymeric oxidation productsAerial oxidation of the aniline functional group
Residuals Reaction solvents (e.g., DCM, EtOAc), excess brominating agentIncomplete removal during workup and purification

Question 2: What analytical techniques are best for identifying and quantifying these impurities?

Answer: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment of pharmaceutical intermediates.[6][7] A reversed-phase HPLC method with UV detection is highly effective for separating the desired product from unreacted starting materials, over-brominated species, and other non-volatile impurities.[8][9] Gradient elution is often necessary to resolve complex mixtures.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of unknown impurity peaks by providing molecular weight information.[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the final compound.[11][12][13] The presence of unexpected signals or integration values that do not align with the target structure can indicate impurities.[14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying and quantifying volatile impurities, such as residual solvents.[4]

Purification Strategies

Question 3: My crude 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a dark, oily solid. What is the best initial purification step?

Answer: For a dark and impure crude product, an acid-base extraction is an excellent first step to remove non-basic impurities and some colored degradation products. The rationale is to exploit the basicity of the aniline functional group.

Workflow for Acid-Base Extraction:

G crude Crude Product (Dissolved in Organic Solvent, e.g., EtOAc) acid_wash Wash with aq. HCl crude->acid_wash aq_phase Aqueous Phase (Contains protonated aniline as hydrochloride salt) acid_wash->aq_phase Collect org_phase Organic Phase (Contains non-basic impurities) acid_wash->org_phase Discard basify Basify Aqueous Phase (e.g., with aq. NaOH or Na2CO3) aq_phase->basify extract Extract with Organic Solvent basify->extract free_base Organic Phase (Contains purified free base) extract->free_base dry_evap Dry (e.g., Na2SO4) and Evaporate free_base->dry_evap final Purified Free Base dry_evap->final G start Crude Free Base column Silica Gel Column Chromatography (Hexane/EtOAc eluent) start->column fractions Collect and Analyze Fractions (TLC) column->fractions combine Combine Pure Fractions and Evaporate Solvent fractions->combine pure_base Purified Free Base combine->pure_base dissolve Dissolve in Anhydrous Solvent (e.g., Ether, Dioxane) pure_base->dissolve add_hcl Add HCl Solution (e.g., HCl in Ether) dissolve->add_hcl precipitate Precipitate Hydrochloride Salt add_hcl->precipitate filter_dry Filter and Dry precipitate->filter_dry final_product Pure 3-Bromo-5-(propan-2-yloxy)aniline Hydrochloride filter_dry->final_product

Sources

Optimization

Technical Support Guide: Recrystallization of 3-Bromo-5-isopropoxyaniline HCl

Executive Summary & Molecular Context[1] 3-Bromo-5-isopropoxyaniline Hydrochloride is a critical intermediate, often utilized in the synthesis of ALK or EGFR kinase inhibitors (e.g., analogs of Ceritinib). The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

3-Bromo-5-isopropoxyaniline Hydrochloride is a critical intermediate, often utilized in the synthesis of ALK or EGFR kinase inhibitors (e.g., analogs of Ceritinib).

The Challenge: This molecule presents a dichotomy in solubility:

  • Lipophilic Domain: The 3-bromo and 5-isopropoxy substituents significantly increase solubility in non-polar organic solvents compared to unsubstituted aniline.

  • Ionic Domain: The hydrochloride salt moiety demands polar protic solvents for dissolution.

Common Failure Mode: Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs because the lipophilic substituents lower the melting point of the solvated salt, causing it to precipitate as a supersaturated oil before organizing into a crystal lattice.

Solvent System Optimization

Do not rely on a single "magic solvent." The optimal system depends on your specific impurity profile. Based on the lipophilic/ionic balance of this molecule, we recommend the following solvent systems.

Primary Recommendation: The "Acidified Alcohol" Method

To prevent the dissociation of the HCl salt (which leads to the formation of the free base and subsequent oiling out), the recrystallization solvent must contain a trace of free acid.

Solvent SystemRoleRatio (v/v)Technical Notes
Ethanol (Abs.) + 1% conc. HCl SolventN/ABest Balance. Ethanol dissolves the salt hot but sparingly cold. The trace HCl suppresses hydrolysis.
Isopropanol (IPA) SolventN/AAlternative. Lower solubility than EtOH; good for high-yield recovery but requires higher temperatures.
EtOH / Ethyl Acetate Solvent / Anti-solvent1:3 to 1:5High Purity. Dissolve in min. hot EtOH, then slowly add hot EtOAc until turbid.
EtOH / Heptane Solvent / Anti-solvent1:2Aggressive. Heptane forces precipitation strongly. Risk of oiling out is higher.

Critical Warning: Avoid pure water. While aniline HCl salts are water-soluble, the 3-bromo-5-isopropoxy substitution makes this specific salt significantly hydrophobic. Recrystallization from water often yields a gummy, hydrated mass rather than defined needles.

Solvent Screening Protocol (Small Scale)

Before committing the entire batch, perform this test with 100 mg of crude material:

  • Place 100 mg in a test tube.

  • Add 0.5 mL Ethanol . Heat to boiling.

  • If insoluble, add solvent in 0.1 mL increments until dissolved.

  • Observation: If the solution is dark/black, oxidation has occurred (see Section 4: Color Removal).

  • Cool slowly to RT.

    • Crystals? → Success.

    • No Crystals? → Add Ethyl Acetate dropwise until cloudy, then cool.

    • Oil? → Reheat and add more Ethanol (solvent), then cool slower.

Troubleshooting Logic: The "Oiling Out" Rescue

Oiling out is the most frequent complaint with this intermediate. It traps impurities and prevents purification.

Diagnostic Workflow: Oiling Out Rescue

Use the following logic flow to recover a batch that has oiled out.

OilingOutRescue Start Issue: Product Oils Out (Liquid phase separation) CheckTemp Check Temperature: Is solution > Melting Point? Start->CheckTemp Reheat Reheat to dissolve oil. Add 10-20% more Polar Solvent (EtOH) CheckTemp->Reheat Yes (Too conc.) Seed Cool to Cloud Point. ADD SEED CRYSTAL CheckTemp->Seed No Reheat->Seed Scratch Scratch glass surface with rod to induce nucleation Seed->Scratch SlowCool Controlled Cooling: 1°C per minute Scratch->SlowCool Success Crystalline Product SlowCool->Success

Figure 1: Decision matrix for rescuing a batch that has separated as an oil.

Key Rescue Step: If oiling persists, the solution is likely too rich in the anti-solvent (e.g., Heptane/EtOAc). Add more Ethanol to redissolve the oil, then cool very slowly.

Detailed Experimental Protocol

Objective: Purify 10g of crude 3-Bromo-5-isopropoxyaniline HCl.

Materials
  • Crude 3-Bromo-5-isopropoxyaniline HCl (10g)

  • Solvent: Absolute Ethanol (acidified with 1 mL conc. HCl per 100 mL)

  • Anti-solvent: Ethyl Acetate (EtOAc)

  • Activated Charcoal (Norit) - Optional for decolorization

Step-by-Step Procedure
  • Dissolution:

    • Place 10g crude solid in a 250 mL Erlenmeyer flask.

    • Add 30 mL Acidified Ethanol .

    • Heat to gentle reflux (approx. 78°C).

    • Note: If solid remains, add Ethanol in 5 mL portions until fully dissolved. Total volume should not exceed 60 mL.

  • Decolorization (If dark brown/black):

    • Remove from heat briefly.[1]

    • Add 0.5g Activated Charcoal.

    • Boil for 2-3 minutes.

    • Hot Filtration: Filter immediately through a pre-warmed Celite pad or sintered glass funnel to remove charcoal.

  • Crystallization Setup:

    • Return filtrate to a clean flask. Bring back to a boil.

    • Anti-Solvent Addition: Slowly add hot Ethyl Acetate (approx. 10-20 mL) until a faint, persistent turbidity (cloudiness) appears.

    • Clearing: Add 1-2 mL of Ethanol to just clear the turbidity.

  • Crystal Growth:

    • Remove from heat.[1] Cover flask with foil (exclude light).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Optimization: Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white needles using vacuum filtration.

    • Wash: Wash the cake with 2 x 10 mL of cold EtOAc/EtOH (3:1 mixture).

    • Drying: Dry in a vacuum oven at 40°C for 4 hours. (Avoid high heat >60°C to prevent HCl loss).

Frequently Asked Questions (FAQs)

Q1: My product turned pink/red during drying. What happened?

  • Cause: Anilines are prone to air-oxidation, forming colored quinoid impurities.

  • Fix: Ensure the salt is fully formed (free amines oxidize faster). Dry under vacuum or Nitrogen atmosphere. Store in the dark.

Q2: Can I use water as a co-solvent?

  • Answer: Use with caution. While standard aniline HCl recrystallizes well from water/ethanol, the isopropoxy and bromo groups make this molecule hydrophobic. Excess water may cause the salt to hydrolyze or oil out. Keep water content <10% or avoid it entirely in favor of EtOAc.

Q3: I lost the HCl salt and recovered the free base. Why?

  • Cause: Heating in a solvent that is too basic or neutral for too long can cause dissociation, especially if the HCl is volatile.

  • Fix: Always add 1-2 drops of concentrated HCl to your ethanol solvent before heating. This "Common Ion Effect" suppresses dissociation.

Q4: The melting point is broad (e.g., 180-195°C). Is it impure?

  • Answer: Likely yes, or it is wet.[2] Salts retain solvent tenaciously. Ensure the sample is dried under high vacuum ( < 10 mbar) at 45°C for at least 6 hours before MP determination.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem Technical Support. "Recrystallization of Substituted Anilines." (Accessed Oct 2023).

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Solutions." (Accessed Oct 2023).

  • Organic Syntheses. "Purification of Aniline Derivatives." Org.[1][2][3][4][5] Synth. Coll. Vol. 3, p.444. (Standard protocols for handling air-sensitive anilines).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Bromo-5-(propan-2-yloxy)aniline

Status: Operational Ticket ID: T-OX-3B5P Subject: Prevention of Oxidative Degradation & Recovery Protocols Executive Summary This guide addresses the stability profile of 3-Bromo-5-(propan-2-yloxy)aniline . As an aniline...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-OX-3B5P Subject: Prevention of Oxidative Degradation & Recovery Protocols

Executive Summary

This guide addresses the stability profile of 3-Bromo-5-(propan-2-yloxy)aniline . As an aniline derivative featuring both an electron-donating isopropoxy group and an electron-withdrawing bromine atom, this molecule exhibits a complex stability profile. While the bromine atom offers some deactivation, the isopropoxy group activates the aromatic ring, making the amino moiety susceptible to radical-mediated auto-oxidation.

This support page details the mechanistic causes of degradation, preventative storage protocols , and recovery workflows for oxidized samples.

Module 1: The Science of Degradation

Why is my sample turning brown?

The darkening of aniline derivatives is a hallmark of auto-oxidation . This is not a simple surface reaction but a radical cascade.

  • Initiation: Light or trace metal ions catalyze the removal of an electron from the nitrogen lone pair, forming a radical cation .

  • Propagation: The isopropoxy group at the meta position (relative to the amine) donates electron density via resonance, stabilizing the radical intermediate but ultimately facilitating further reaction.

  • Polymerization: These radicals couple to form hydrazines, azo compounds, and eventually complex, conjugated "aniline black" type polymers (quinone imines). These polymers are highly colored (yellow

    
     brown 
    
    
    
    purple
    
    
    black), even at low ppm concentrations.
Visualization: The Oxidation Cascade

The following diagram illustrates the pathway from a pure sample to a degraded, colored mixture.[1]

OxidationPathway cluster_0 Catalysts Pure Pure Aniline (Colorless/White) Radical Radical Cation (Reactive Intermediate) Pure->Radical Light / O2 / Heat Dimer Dimerization (Azo/Hydrazine species) Radical->Dimer Coupling Polymer Polymerization (Dark Tars/Quinone Imines) Dimer->Polymer Oxidation UV Light UV Light UV Light->Pure Trace Metals Trace Metals Trace Metals->Pure

Figure 1: Mechanistic pathway of aniline auto-oxidation leading to color degradation.

Module 2: Storage Protocols (The "How")

To maintain purity >98% over long durations (>6 months), you must inhibit the radical initiation step.

Standard Operating Procedure (SOP) for Storage
ParameterSpecificationTechnical Rationale
Atmosphere Inert Gas (Argon preferred) Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" over the solid/oil, preventing

diffusion.
Temperature -20°C (Freezer) Kinetic suppression of the radical propagation step.

C is acceptable for short-term (<1 month).
Container Amber Glass + Teflon Tape Amber glass blocks UV light (photo-oxidation). Teflon tape seals micro-gaps in the cap threads that Parafilm might miss.
Physical State Solid (if possible) Oils have higher surface area and diffusion rates for oxygen. If your sample is an oil, consider converting it to a salt (see Module 3).
Proactive Stabilization: Salt Formation

Field Insight: The most effective way to store unstable anilines is to "lock up" the nitrogen lone pair. Converting the free base to the Hydrochloride (HCl) salt renders the nitrogen non-nucleophilic and resistant to oxidation.

Protocol:

  • Dissolve the aniline in diethyl ether or dioxane.

  • Add 1.1 equivalents of 4M HCl in Dioxane (or bubble HCl gas).

  • The white precipitate (Aniline

    
     HCl) is significantly more stable than the free base.
    
  • Store the salt; revert to free base using

    
     immediately before use.
    

Module 3: Troubleshooting & Recovery

Scenario: "My sample has turned dark brown. Is it ruined?"

Answer: Not necessarily. The colored impurities have high extinction coefficients, meaning a very small amount (0.5%) can make the entire sample look black.

Workflow: The "Rescue" Protocol

If your purity check (NMR/LCMS) shows degradation, use this Acid-Base Extraction method. This is superior to recrystallization for removing oxidative tars, which are often neutral.

Materials:

  • Degraded Aniline (Free base)

  • 1M HCl (aq)

  • Diethyl Ether or MTBE

  • 1M NaOH or Saturated

    
    
    
  • Brine

Step-by-Step Procedure:

  • Dissolution (Acid Phase): Dissolve the dark aniline sample in 1M HCl .

    • Chemistry: The aniline becomes protonated (

      
      ) and moves to the aqueous layer.
      
    • Separation: The oxidative tars (dimers/polymers) usually remain neutral and organic-soluble.

  • Wash (Organic Phase): Wash the aqueous acidic layer with Diethyl Ether (2x).

    • Result: The ether layer will likely turn brown/orange (removing the impurities). Keep the Aqueous layer.

  • Basification: Cool the aqueous layer on ice. Slowly add 1M NaOH until pH > 10.

    • Observation: The solution will become cloudy as the purified free base precipitates/oils out.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
Decision Tree: Handling Degraded Samples

DecisionTree Start Inspect Sample (Color/Appearance) CheckPurity Run LC-MS / H-NMR Start->CheckPurity HighPurity Purity > 95%? CheckPurity->HighPurity UseIt Proceed with Experiment (Color is cosmetic) HighPurity->UseIt Yes Rescue Perform Acid-Base Extraction (Module 3) HighPurity->Rescue No Salt Convert to HCl Salt for future storage Rescue->Salt Post-Purification

Figure 2: Decision logic for assessing and salvaging oxidized aniline samples.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the sample if it is slightly pink but NMR looks clean? A: Yes. Anilines are notorious for "coloring" long before they chemically degrade significantly. If the H-NMR integration is correct and no new peaks are visible, the impurity level is likely <1%. For sensitive catalysis (e.g., Pd-catalyzed coupling), purify it. For standard nucleophilic attacks, it is likely usable.

Q2: Why is the 'propan-2-yloxy' group relevant to storage? A: The isopropoxy group is an Electron Donating Group (EDG). While the Bromine atom withdraws electrons, the EDG effect activates the ring, making the amine lone pair more available for radical formation compared to a simple halo-aniline. This makes strict anaerobic storage critical.

Q3: How do I ship this compound to a collaborator? A: Do not ship as a free base oil if possible.

  • Best: Convert to HCl salt (solid), pack in glass vial, seal with Parafilm.

  • Alternative: Flush vial with Argon, seal cap with electrical tape, and ship on dry ice or cold packs.

References

  • BenchChem Technical Support. Preventing oxidation of 2-(Allyloxy)aniline during storage. (General principles of alkoxy-aniline storage).

  • National Institutes of Health (PubChem). 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline Compound Summary. (Structural and Safety Data).

  • Open Access Journals. The Chemical Oxidation of Aniline: Mechanisms. (Radical cation mechanism explanation).

  • Organic Syntheses. p-Aminotetraphenylmethane (Note 2 on Aniline HCl preparation). (Protocol for stabilizing anilines as salts).

  • MDPI. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (Detailed radical pathway analysis).

Sources

Optimization

Resolving steric hindrance in coupling reactions with 3-Bromo-5-isopropoxyaniline

Status: Operational Ticket ID: STER-3B5I-SOL Subject: Overcoming Steric and Electronic Barriers in Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division System Diagnostics & Molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STER-3B5I-SOL Subject: Overcoming Steric and Electronic Barriers in Cross-Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnostics & Molecule Profile

Before initiating troubleshooting, we must accurately characterize the substrate. 3-Bromo-5-isopropoxyaniline (CAS: 1251863-44-1) presents a deceptive profile. While the bromine position (C3) appears accessible (flanked by protons at C2 and C4), the combination of the meta-isopropoxy group and the free amine creates a unique "electronic-steric" trap.

Substrate Analysis
  • Electronic Effect (The "Rich Ring" Problem): The amino (

    
    ) and isopropoxy (
    
    
    
    ) groups are strong electron donors. This makes the benzene ring electron-rich, significantly increasing the energy barrier for Oxidative Addition of the Pd catalyst into the C-Br bond.
  • Steric Reality: While the C3 position is not ortho-blocked, the isopropoxy group at C5 adds significant lipophilic bulk. If your coupling partner (nucleophile) is also bulky (e.g., ortho-substituted boronic acid or secondary amine), the transition state becomes crowded, leading to stalled reactions or dehalogenation byproducts.

  • Catalyst Poisoning: The free amine (

    
    ) is a competent ligand. In the absence of a strongly binding phosphine ligand, the substrate will bind to the Palladium center (
    
    
    
    ), arresting the catalytic cycle (Catalyst Arrest).

Troubleshooting Decision Matrix

Use the following logic flow to identify your specific failure mode and select the correct protocol.

LigandSelection Start Identify Reaction Type Q1 Which site is reacting? Start->Q1 PathA Coupling at Bromine (C-3) (Electrophile) Q1->PathA PathB Coupling at Amine (N-1) (Nucleophile) Q1->PathB Q2 Select Coupling Partner PathA->Q2 Q3 Partner Sterics PathB->Q3 Opt1 Bulky Amine (Buchwald-Hartwig) Q2->Opt1 Opt2 Bulky Boronic Acid (Suzuki-Miyaura) Q2->Opt2 Sol1 SOLUTION A: BrettPhos Pd G4 (Prevents amine poisoning) Opt1->Sol1 Sol2 SOLUTION B: XPhos Pd G4 (Boosts Oxidative Addition) Opt2->Sol2 Opt3 Bulky Acid Chloride/Carboxylic Acid Q3->Opt3 Sol3 SOLUTION C: HATU + Collidine (High energy active ester) Opt3->Sol3

Figure 1: Decision matrix for ligand and reagent selection based on reaction site and steric demand.

Protocol A: Buchwald-Hartwig Amination (C-N Bond at C3)

Scenario: You are coupling a bulky amine to the Bromine site. The Failure: Low conversion, observation of des-bromo product (3-isopropoxyaniline). The Fix: Use BrettPhos or RuPhos . These ligands are bulky enough to prevent the substrate's free amine from binding to Pd, and electron-rich enough to force oxidative addition on the electron-rich ring.

Optimized Protocol
ComponentEquivalentsRole
3-Bromo-5-isopropoxyaniline 1.0Substrate
Amine Partner 1.2Nucleophile
BrettPhos Pd G4 0.02 - 0.05 (2-5 mol%)Pre-catalyst (Ensures active LPd(0) species)
NaOtBu (Sodium tert-butoxide)2.5Strong Base (Facilitates deprotonation)
1,4-Dioxane or t-Amyl Alcohol [0.2 M]Solvent (High boiling point, solubilizes base)

Step-by-Step:

  • Inert Handling: Add Pd precatalyst, substrate, and base to a vial.[1] Crucial: If using the free amine substrate, do NOT mix with catalyst in air; use a glovebox or strict Schlenk technique to prevent oxidation of the electron-rich aniline before reaction.

  • Degassing: Seal and purge with Argon (3x vacuum/fill cycles).

  • Injection: Add anhydrous solvent and the liquid amine partner via syringe.

  • Activation: Heat to 80-100°C .

    • Note: Do not exceed 110°C initially. The isopropoxy group is thermally stable, but the electron-rich ring is prone to oxidation at extreme temps.

  • Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), and wash with water.

Why this works: The BrettPhos ligand creates a protective steric bowl around the Palladium. This prevents the free


 of your starting material from "poisoning" the catalyst, while the G4 precatalyst ensures immediate entry into the catalytic cycle, bypassing the induction period where side reactions occur [1][2].

Protocol B: Suzuki-Miyaura Coupling (C-C Bond at C3)

Scenario: Coupling with a sterically hindered Boronic Acid (e.g., ortho-substituted). The Failure: Homocoupling of the boronic acid or unreacted aryl bromide. The Fix: XPhos or SPhos .

Optimized Protocol
ComponentEquivalentsRole
3-Bromo-5-isopropoxyaniline 1.0Electrophile
Boronic Acid 1.5Nucleophile (Excess required for hindered cases)
XPhos Pd G4 0.02 (2 mol%)Catalyst (XPhos is superior for aryl chlorides/bromides)
K3PO4 (0.5 M aq) 3.0Base (Tribasic potassium phosphate is gentler than alkoxides)
THF / Water (10:1) [0.25 M]Biphasic Solvent System

Technical Insight: The electron-donating nature of the isopropoxy and amine groups makes the C-Br bond strong. XPhos is exceptionally electron-rich (dicyclohexylphosphino group), which increases the electron density on Palladium, accelerating the difficult Oxidative Addition step. Furthermore, XPhos facilitates the transmetalation of bulky boronic acids due to its flexibility [3][4].

Protocol C: Amide Coupling (Using the as Nucleophile)

Scenario: Reacting the aniline with a bulky Carboxylic Acid. The Failure: No reaction or rapid hydrolysis of the active ester. The Fix: HATU with Collidine .

Optimized Protocol
  • Activation: Dissolve Bulky Carboxylic Acid (1.1 equiv) in DMF [0.2 M].

  • Base: Add 2,4,6-Collidine (3.0 equiv).

    • Why Collidine? Unlike DIPEA or TEA, Collidine is a non-nucleophilic base that minimizes racemization (if chiral) and does not interfere with the activated ester due to its own steric bulk.

  • Coupling Agent: Add HATU (1.1 equiv) and stir for 5 minutes to form the At-ester.

  • Addition: Add 3-Bromo-5-isopropoxyaniline (1.0 equiv).

  • Conditions: Stir at Room Temperature for 4 hours. If conversion is <50%, heat to 50°C.

Why this works: The isopropoxy group at C5 increases the electron density of the aniline nitrogen, actually making it more nucleophilic than unsubstituted aniline. If the reaction fails, it is purely a steric clash with the acid. HATU generates a highly reactive species (7-azabenzotriazole ester) that reacts faster than the standard EDC/HOBt esters [5].

Frequently Asked Questions (FAQ)

Q: Can I protect the amine to improve the coupling yield at the Bromine? A: Yes. If you observe significant catalyst poisoning (reaction turns black immediately and stalls), protect the amine as a Boc-carbamate .

  • Protocol: React substrate with

    
     (1.1 equiv) in THF at reflux.
    
  • Benefit: The Boc group withdraws electron density, making the ring less electron-rich. This accelerates oxidative addition at the C-Br bond and prevents amine binding to Pd.

Q: My reaction yields the de-brominated product (3-isopropoxyaniline). Why? A: This is Hydrodehalogenation . It occurs when the


-hydride elimination from the ligand or solvent is faster than the transmetalation/reductive elimination.
  • Solution: Switch solvent from alcohol (e.g., iPrOH) to Toluene or Dioxane . Increase the concentration of the coupling partner. Switch to a ligand with a faster reductive elimination rate, such as RuPhos .

Q: Is the isopropoxy group stable to strong bases like LiHMDS? A: Generally, yes. The isopropyl ether linkage is robust against non-nucleophilic strong bases. However, avoid strong Lewis acids (e.g.,


, 

) which will cleave the ether.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science, 4, 916-920. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Dunetz, J. R., et al. (2016). "Amide Bond Formation: Beyond the Basics." Chemical Reviews, 116(19), 12029–12122. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride

An in-depth guide to the ¹H NMR spectral interpretation of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, offering a comparative analysis for drug development professionals and researchers. Introduction In the landscap...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the ¹H NMR spectral interpretation of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, offering a comparative analysis for drug development professionals and researchers.

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for elucidating molecular structures in solution. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum for 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, a substituted aniline derivative. Such compounds are valuable intermediates in medicinal chemistry.

This document moves beyond a simple recitation of expected peaks. It delves into the causal electronic and structural factors that dictate the chemical shifts, splitting patterns, and integration values. By comparing the target molecule to simpler structural analogs, we will build a foundational understanding of how each substituent—the bromo group, the isopropoxy group, and the anilinium cation—contributes to the final spectral signature. This comparative approach is designed to equip researchers with the predictive skills necessary for interpreting the spectra of similarly complex molecules.

Molecular Structure and Key Features

To interpret its ¹H NMR spectrum, we must first dissect the molecular structure of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride. The molecule comprises a 1,3,5-trisubstituted benzene ring and an isopropoxy group. The aniline nitrogen is protonated to form an anilinium ion due to the hydrochloride salt form.

Caption: Structure of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride.

The key proton environments to be analyzed are:

  • Aromatic Protons (H-2, H-4, H-6): Their chemical shifts are influenced by the electronic effects of the three substituents.

  • Isopropoxy Protons: The methine (-CH) and two equivalent methyl (-CH₃) groups.

  • Anilinium Protons (⁺NH₃): The three protons on the positively charged nitrogen atom.

Predicted ¹H NMR Spectrum: A Positional Analysis

The final spectrum is a composite of signals from these distinct proton environments. The formation of the hydrochloride salt significantly impacts the electronic environment of the aromatic ring. The anilino group (-NH₂) is an activating, ortho-para directing group, while the anilinium cation (-⁺NH₃) is a strongly deactivating, meta-directing group. This deactivation results in a notable downfield shift for all aromatic protons compared to the free aniline base.[1][2]

The Aromatic Region (δ 6.5 - 8.0 ppm)

The aromatic protons are positioned on a complex electronic landscape. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm.[3][4][5] The precise shifts are dictated by the cumulative electron-donating or -withdrawing nature of the substituents.

  • -⁺NH₃ (Anilinium): Strongly electron-withdrawing via induction, deshielding all ring protons.

  • -Br (Bromo): Electron-withdrawing via induction but weakly electron-donating via resonance. Overall, it is a deactivating group.[6]

  • -O-iPr (Isopropoxy): Strongly electron-donating via resonance and weakly electron-withdrawing via induction. It is an activating group.

Given the 1,3,5-substitution pattern, all aromatic protons (H-2, H-4, H-6) are meta to each other. This leads to small coupling constants, typically in the range of 1-3 Hz (Jmeta).[6][7][8]

  • H-2: Positioned between the -⁺NH₃ and -Br groups, both of which are electron-withdrawing. This proton is expected to be the most deshielded (furthest downfield). It will appear as a triplet (t) or more accurately, a doublet of doublets (dd) with two similar small meta-coupling constants, which may resolve as a triplet if JH2-H4 ≈ JH2-H6.

  • H-6: Flanked by the electron-withdrawing -⁺NH₃ group and the electron-donating -O-iPr group. The competing effects place this proton's chemical shift between that of H-2 and H-4. It will also appear as a triplet (or dd) due to meta-coupling with H-2 and H-4.

  • H-4: Situated between the electron-withdrawing -Br group and the electron-donating -O-iPr group. This proton is expected to be the most shielded (furthest upfield) of the three aromatic protons. It will appear as a triplet (or dd) from meta-coupling.

The Isopropoxy Group Region (δ 1.3 and 4.5 ppm)

This group gives rise to two distinct signals characteristic of an isopropyl moiety.[9]

  • Methine Proton (-OCH): This single proton is attached to an oxygen atom, which is electronegative and causes a downfield shift, typically in the 3.5-5.5 ppm range.[10] It is coupled to the six protons of the two adjacent methyl groups. According to the n+1 rule, its signal will be split into a septet (n=6, 6+1=7).

  • Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent. They are coupled to the single methine proton. Following the n+1 rule, their signal will be split into a doublet (n=1, 1+1=2). These aliphatic protons are expected to appear far upfield, typically around 1.2–1.6 ppm.[11]

The Anilinium Protons (-⁺NH₃)

The protons on the nitrogen atom are exchangeable. Their signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[12][13] In the hydrochloride salt, these protons are expected to appear as a broad singlet significantly downfield, potentially overlapping with the aromatic region or appearing even further downfield. In a solvent like DMSO-d₆, this peak is often readily observable, while in D₂O, it will exchange with deuterium and the signal will disappear.

Data Summary and Comparison

The predicted ¹H NMR data for 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is summarized below. For comparison, typical chemical shifts for protons in precursor and analogous structures are provided to illustrate the influence of each functional group.

Compound Proton Assignment Predicted δ (ppm) Splitting Integration Coupling Constant (J, Hz)
Target Molecule H-2~7.4 - 7.6t (or dd)1HJmeta ≈ 2-3
H-6~7.1 - 7.3t (or dd)1HJmeta ≈ 2-3
H-4~6.9 - 7.1t (or dd)1HJmeta ≈ 2-3
-OCH (CH₃)₂~4.5 - 4.8septet1HJ ≈ 6.0
-OCH(CH₃ )₂~1.3 - 1.4d6HJ ≈ 6.0
-⁺NH₃ Variable (Broad)br s3HN/A
Aniline [14]Aromatic H's6.7 - 7.2m5H
-NH₂~3.5 (Broad)br s2H
3-Bromoaniline [15][16]Aromatic H's6.6 - 7.1m4H
-NH₂~3.7 (Broad)br s2H
Aniline HCl [17][18]Aromatic H's~7.3 - 7.5m5H
-⁺NH₃>7.5 (Broad)br s3H

Note: These are estimated values. Actual chemical shifts can vary based on the solvent and spectrometer frequency.[19][20]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure the accurate and reliable interpretation of the spectrum, a standardized experimental protocol is essential. This protocol is designed to be self-validating by including necessary checks and calibrations.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A 1. Weigh Sample (5-10 mg) B 2. Select Deuterated Solvent (e.g., DMSO-d₆) A->B C 3. Add Solvent & TMS (0.6-0.7 mL) B->C D 4. Dissolve & Transfer to NMR Tube C->D E 5. Insert Sample into Spectrometer D->E F 6. Lock, Tune, & Shim E->F G 7. Acquire Spectrum (≥16 scans) F->G H 8. Fourier Transform G->H I 9. Phase Correction H->I J 10. Baseline Correction I->J K 11. Calibrate to TMS (0 ppm) J->K L 12. Integrate Signals K->L M 13. Assign Peaks & Analyze Coupling Constants L->M

Caption: Standardized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride and place it in a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving hydrochloride salts and observing exchangeable protons).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Vortex the vial until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a pipette with a filter.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

    • Tune and shim the probe to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay) into a frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive phase.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each signal. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the 6H doublet of the methyl groups) to its correct value to determine the relative number of protons for all other signals.

    • Analyze the chemical shifts, splitting patterns, and coupling constants to assign each signal to the corresponding protons in the molecule.

Conclusion

The ¹H NMR spectrum of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is a rich source of structural information. A systematic interpretation, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton signals. The characteristic septet-doublet pattern for the isopropoxy group, combined with the distinct meta-coupled triplet-like signals for the three unique aromatic protons, provides a definitive spectral fingerprint. The significant downfield shift of the aromatic protons, when compared to the neutral aniline analog, serves as strong evidence for the formation of the anilinium hydrochloride salt. This guide provides a framework for researchers to not only interpret the spectrum of the title compound but also to apply these principles to other complex substituted aromatic systems.

References

  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. [Link]

  • "Solvent" effects in 1H NMR spectroscopy: A simple undergraduate experiment. Journal of Chemical Education. [Link]

  • Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ResearchGate. [Link]

  • 1 H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate. [Link]

  • NMR 5: Coupling Constants. YouTube. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

  • RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • HMNR Aromatic Coupling. YouTube. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • 2.10: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1 H NMR Spectroscopy. ResearchGate. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

  • Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange. [Link]

  • Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. Langmuir (ACS Publications). [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI. [Link]

  • Aniline (T3D4984). T3DB. [Link]

  • Can the salt form of my organic compound be determined using NMR? ResearchGate. [Link]

  • NMR Spectra of Anilines. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Is my reasoning of analysis of my NMR spectra correct? Reddit. [Link]

  • Aniline. SpectraBase. [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. The Royal Society of Chemistry. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • 1H NMR Chemical Shift. Oregon State University. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • The four facets of 1H NMR spectroscopy. Minnesota State University Moorhead. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 3-Bromo-5-(propan-2-yloxy)aniline

Executive Summary This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of 3-Bromo-5-(propan-2-yloxy)aniline (CAS: 1251863-44-1). As a halogenated ether-aniline intermediate, this mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometry (MS) behavior of 3-Bromo-5-(propan-2-yloxy)aniline (CAS: 1251863-44-1). As a halogenated ether-aniline intermediate, this molecule exhibits distinct ionization behaviors depending on the energy method applied.

We compare two primary analytical workflows: Electron Impact (EI) GC-MS (Hard Ionization) and Electrospray Ionization (ESI) LC-MS/MS (Soft Ionization). The guide defines characteristic transitions for structural validation and outlines protocols to distinguish this compound from isobaric impurities (e.g., n-propoxy isomers).

Part 1: Structural Basis & Theoretical Isotopes

Before analyzing fragmentation, the researcher must establish the molecular baseline. The presence of a bromine atom introduces a diagnostic 1:1 isotope ratio which serves as the primary filter for data validity.

FeatureSpecification
Formula C

H

BrNO
Nominal Mass 229 Da
Monoisotopic Masses 229.0102 (

Br) / 231.0082 (

Br)
Isotope Pattern M and M+2 peaks appear at approx. 1:1 intensity ratio.
Key Labile Groups Isopropyl ether (-OCH(CH

)

); Aniline amine (-NH

); Aryl Bromide (Ar-Br).

Part 2: Comparative Analysis (EI vs. ESI)

This section contrasts the performance of hard vs. soft ionization for this specific analyte.

Method A: Electron Impact (EI) - GC-MS

Best for: Structural fingerprinting and library matching.

Under 70 eV electron impact, the molecular ion (


) is observed but often undergoes extensive fragmentation.
  • Primary Mechanism: Radical-induced cleavage.

  • Key Fragment: Loss of the isopropyl radical (

    
    C
    
    
    
    H
    
    
    ) or propene (C
    
    
    H
    
    
    ).
  • Diagnostic Utility: High. The pattern of low-mass aromatic fragments helps confirm the position of the bromine relative to the amine.

Method B: Electrospray Ionization (ESI) - LC-MS/MS

Best for: Quantification, biological matrices, and soft structural elucidation.[1]

Under positive mode ESI (+), the molecule protonates readily at the amine group.

  • Parent Ion:

    
     at m/z 230 and 232.
    
  • Primary Mechanism: Charge-remote fragmentation and neutral loss.

  • Key Transition: The "McLafferty-like" rearrangement of the isopropyl ether is the dominant pathway, ejecting neutral propene (42 Da).

Performance Comparison Table
FeatureEI-MS (GC)ESI-MS/MS (LC)
Parent Ion Stability Low to Moderate (

)
High (

)
Base Peak Origin Radical cleavage (e.g., [M-43]

)
Neutral Loss (e.g., [M-42]

)
Sensitivity Moderate (ng range)High (pg range)
Isomer Specificity Excellent (Fingerprint region)Good (Requires optimized Collision Energy)

Part 3: Detailed Fragmentation Pathways (ESI-MS/MS)

The following diagram illustrates the specific fragmentation logic for the ESI(+) pathway. The stability of the phenol radical cation drives the loss of the alkyl chain.

Pathway Visualization

FragmentationPathway Parent Parent Ion [M+H]+ m/z 230 / 232 (Protonated Aniline) TS Transition State (H-transfer from Methyl to Oxygen) Parent->TS Collision Energy (10-20 eV) Fragment1 Base Peak [M-42]+ m/z 188 / 190 (3-Bromo-5-hydroxyaniline) TS->Fragment1 Loss of Propene (C3H6, -42 Da) Fragment2 Secondary Fragment [M-42-17]+ m/z 171 / 173 (Loss of NH3) Fragment1->Fragment2 Loss of Ammonia (-17 Da) Fragment3 Aryl Cation [M-42-28]+ m/z 160 / 162 (Loss of CO) Fragment1->Fragment3 Ring Contraction/CO Loss (-28 Da)

Figure 1: ESI(+) Fragmentation pathway. The loss of propene (42 Da) is the diagnostic "signature" transition for isopropoxy-anilines.

Mechanism Description
  • Protonation: The amine nitrogen accepts a proton, forming

    
    .
    
  • Ether Cleavage (The "Propene Loss"): A proton from one of the isopropyl methyl groups transfers to the ether oxygen (or the ring), facilitating the ejection of neutral propene (

    
    ). This creates a stable phenol cation at m/z 188/190 .
    
  • Secondary Decay: The resulting phenol-amine can lose ammonia (

    
    , -17 Da) to form a bromophenol cation, or lose Carbon Monoxide (
    
    
    
    , -28 Da) characteristic of phenols.

Part 4: Experimental Protocols

To replicate these results, the following protocols are recommended. These are self-validating systems: if the Br isotope pattern (1:1) is not observed, the run is invalid.

Protocol A: LC-MS/MS (Quantitation & ID)
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.

  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[4]

    • B: Acetonitrile + 0.1% Formic Acid.[4]

    • Note: Acidic pH is crucial to protonate the aniline.

  • MRM Transitions (Quantitation):

    • Q1: 230.0

      
      Q3:  188.0 (Collision Energy: ~15-20 eV).
      
    • Q1: 232.0

      
      Q3:  190.0 (Confirmation Ion).
      
  • Validation Step: Calculate the ratio of the 230

    
    188 and 232
    
    
    
    190 transitions. It must remain constant (approx 1.0) across the chromatographic peak.
Protocol B: Distinction from n-Propoxy Isomer

The n-propoxy isomer (straight chain) fragments differently than the isopropoxy (branched) isomer.

  • Run Product Ion Scan: Select m/z 230 as precursor.

  • Analyze Low Mass Cutoff:

    • Isopropoxy (Target): Dominant loss of 42 Da (Propene) due to branching stability.

    • n-Propoxy (Alternative): Often shows sequential loss of 28 Da (Ethene) followed by methyl, or a radical loss of 43 Da (Propyl).

  • Chromatography: The isopropoxy isomer typically elutes earlier than the n-propoxy isomer on C18 columns due to the more compact globular shape of the branched chain.

Part 5: Workflow Visualization

Workflow Sample Sample Prep (MeOH/H2O) LC LC Separation (C18 Column) Sample->LC MS1 Q1 Scan Check m/z 230/232 (1:1 Ratio) LC->MS1 CID Collision Cell (15-25 eV) MS1->CID Select Parent MS2 Q3 Detection Target: m/z 188/190 CID->MS2 Neutral Loss -42Da

Figure 2: Analytical workflow for confirming 3-Bromo-5-(propan-2-yloxy)aniline identity.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 3-Bromoaniline Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for ether cleavage mechanisms).
  • Holčapek, M., et al. (2010). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[5] Mass Spectrometry Reviews.[6] [Link]

  • PubChem Compound Summary. (2024). 3-Bromo-5-isopropoxyaniline.[7][8] National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 3-Bromo-5-isopropoxyaniline and its 3-Chloro Analogue for Researchers in Drug Development

For chemists engaged in the intricate process of drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the intricate process of drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and overall success of a synthetic campaign. Among the vast array of available building blocks, halogenated anilines serve as versatile intermediates, pivotal for the construction of complex molecular architectures through cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of two such analogues: 3-bromo-5-isopropoxyaniline and 3-chloro-5-isopropoxyaniline. By examining their performance in key synthetic transformations and providing supporting experimental rationale, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between the bromo and chloro analogues lies in the inherent strength of their respective carbon-halogen (C-X) bonds. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. This disparity is a direct consequence of the larger atomic radius of bromine and the correspondingly longer and more polarizable C-Br bond. In the context of palladium-catalyzed cross-coupling reactions, which are central to modern drug synthesis, this difference is paramount. The oxidative addition of the aryl halide to a low-valent palladium catalyst is frequently the rate-determining step of the catalytic cycle.[1] The lower bond dissociation energy of the C-Br bond facilitates this crucial step, rendering 3-bromo-5-isopropoxyaniline the more reactive substrate under milder conditions compared to its chloro counterpart.[1]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The choice between a bromo or chloro substituent on the aniline core can significantly impact reaction parameters such as catalyst loading, reaction temperature, and ultimately, product yield.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of medicinal chemistry for the creation of biaryl structures. The established reactivity trend for aryl halides in this reaction is I > Br > OTf > Cl.[2] Consequently, 3-bromo-5-isopropoxyaniline is expected to undergo Suzuki-Miyaura coupling under more facile conditions than 3-chloro-5-isopropoxyaniline. While direct comparative data for these specific substrates is not extensively published, the general principle is well-documented with analogous compounds.[1] The higher reactivity of the bromo derivative often translates to higher yields and the ability to use less forcing reaction conditions, which can be crucial for the preservation of sensitive functional groups elsewhere in the molecule.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Structurally Similar Haloanilines

Aryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
3-BromoanilinePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C95[3]
3-ChloroanilinePhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 100 °C88[4]

This data, for structurally related compounds, illustrates the typically higher yields achieved with bromoanilines under comparable or milder conditions.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, another critical scaffold in pharmaceutical compounds.[5] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. The greater reactivity of aryl bromides over chlorides is also pronounced in this transformation.[6] This allows for the coupling of 3-bromo-5-isopropoxyaniline with a wide range of amines under conditions that may not be sufficient to activate the more inert C-Cl bond of the chloro analogue. The development of specialized ligands has enabled the coupling of aryl chlorides, but these often require higher temperatures and more complex catalyst systems.[4]

Table 2: Representative Yields for Buchwald-Hartwig Amination of Structurally Similar Haloanilines

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
3-BromoanilineMorpholinePd(OAc)₂, BINAP, NaOt-BuToluene, 100 °C92[5]
3-ChloroanilineMorpholinePd₂(dba)₃, XPhos, NaOt-BuToluene, 110 °C85[7]

This comparative data for analogous substrates highlights the generally more efficient coupling of bromoanilines in Buchwald-Hartwig aminations.

The Sandmeyer Reaction: A Gateway to Halogenated Anilines

The Sandmeyer reaction provides a classic and reliable method for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate.[8] This transformation is crucial for the synthesis of both 3-bromo-5-isopropoxyaniline and its chloro counterpart from the parent 3-isopropoxyaniline. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from a copper(I) salt.[9] The choice of the copper(I) halide (CuBr or CuCl) dictates the halogen that is installed on the aromatic ring.[10]

Experimental Protocols

The following are representative, step-by-step methodologies for key reactions, adapted from established literature for structurally similar compounds. These should serve as a robust starting point for the development of specific procedures for 3-bromo- and 3-chloro-5-isopropoxyaniline.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Halo-5-isopropoxyaniline

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide (1.0 eq), Boronic Acid (1.2 eq), Base (e.g., K₂CO₃, 2.0 eq), and Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) B Add Degassed Solvent (e.g., Toluene/Ethanol/Water) A->B Inert Atmosphere (N₂ or Ar) C Heat to 80-100 °C B->C D Monitor by TLC or LC-MS C->D Stir for 2-12 h E Cool to RT, Dilute with Organic Solvent (e.g., EtOAc) D->E F Wash with Water and Brine E->F G Dry over Na₂SO₄, Filter, and Concentrate F->G H Purify by Column Chromatography G->H Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide (1.0 eq), Amine (1.2 eq), Base (e.g., NaOt-Bu, 1.4 eq), Pd Precatalyst (e.g., Pd(OAc)₂), and Ligand (e.g., BINAP) B Add Anhydrous, Degassed Solvent (e.g., Toluene) A->B Inert Atmosphere (N₂ or Ar) C Heat to 100-110 °C B->C D Monitor by TLC or LC-MS C->D Stir for 4-24 h E Cool to RT, Quench with Aqueous NH₄Cl D->E F Extract with Organic Solvent (e.g., EtOAc) E->F G Wash with Brine, Dry over Na₂SO₄, and Concentrate F->G H Purify by Column Chromatography G->H

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a funda...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride, a halogenated aromatic amine. The procedures outlined here are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and comply with regulatory standards.

Hazard Assessment & Immediate Safety Protocols

Understanding the inherent risks of a compound is the first step in handling it safely. 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is classified as hazardous and requires careful handling to avoid exposure. It is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[1] Chronic exposure to aniline derivatives may also have effects on the blood.[2]

The causality behind these hazards lies in its chemical structure: the aniline moiety is a known toxicophore, and skin absorption is a common route of exposure for this class of compounds.[3] The hydrochloride salt improves water solubility, but this does not diminish its toxicity.

Core Safety Data Summary

For immediate reference, the essential safety information is summarized below.

Parameter Description Primary References
Hazard Classifications Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Irritation (Category 2)May cause respiratory irritation.[1]
Required PPE Gloves: Chemically resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile and latex may offer insufficient protection against anilines; always consult the manufacturer's resistance data.[4][5]Eye Protection: Chemical safety goggles and a face shield are mandatory.[6]Lab Coat: A flame-resistant lab coat must be worn and buttoned.Respirator: Use a NIOSH/MSHA-approved respirator with an organic vapor/ammonia cartridge if working outside a fume hood or if aerosolization is possible.[4][6]
Chemical Incompatibilities Strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[7] Contact can lead to violent reactions.[7]
First Aid Skin: Immediately wash with plenty of soap and water for at least 15 minutes and seek medical attention.Eyes: Rinse cautiously with water for several minutes, removing contact lenses if possible. Seek immediate medical attention.Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][8]

Waste Segregation: The Critical First Step

Proper segregation is the most critical step in the waste disposal workflow. Mis-segregation can lead to dangerous chemical reactions, contaminate entire waste streams, and significantly increase disposal costs.

The key feature of 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride is the bromine atom, which classifies it as a halogenated organic compound . Halogenated waste must be kept separate from non-halogenated waste because it requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[9] Mixing it with non-halogenated solvents, which might otherwise be recycled or recovered, renders the entire volume more hazardous and expensive to dispose of.[9]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for correctly segregating waste containing this compound.

G cluster_0 Waste Generation & Segregation start Waste Generated (Contains 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride) is_solid Is the waste primarily solid? (e.g., unused reagent, contaminated wipes) start->is_solid solid_waste Place in a clearly labeled, 'SOLID HALOGENATED ORGANIC WASTE' container. is_solid->solid_waste Yes liquid_waste Place in a clearly labeled, 'LIQUID HALOGENATED ORGANIC WASTE' container. is_solid->liquid_waste No (Liquid or Solution) end_process 1. Ensure container is sealed & externally clean. 2. Store in designated secondary containment. 3. Arrange pickup via EHS. solid_waste->end_process liquid_waste->end_process

Caption: Waste segregation decision workflow for 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride.

Step-by-Step Disposal & Decontamination Protocol

Never attempt to neutralize or dispose of this chemical down the drain. All waste must be handled as hazardous and collected by a licensed professional waste disposal service.[8]

Experimental Protocol: Decontaminating Glassware and Surfaces
  • Initial Rinse (in a certified chemical fume hood):

    • Rinse the contaminated glassware or surface with a minimal amount of a suitable organic solvent, such as methanol or ethanol.

    • Causality: These solvents are effective at dissolving the aniline salt and are compatible with the incineration disposal process.

    • Collect this first rinsate in a designated, sealed, and clearly labeled "Liquid Halogenated Organic Waste" container.[9][10]

  • Secondary Wash:

    • Wash the glassware or surface with soap and water.

    • This rinsate can typically be disposed of down the drain, but only after the initial solvent rinse has removed the bulk of the hazardous material. Consult your local and institutional guidelines.

  • Final Rinse:

    • Perform a final rinse with deionized water.

Protocol for Managing Spills
  • Evacuate & Secure: Immediately alert others and evacuate the immediate area. Restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, work should only be performed by trained emergency personnel with appropriate respiratory protection.

  • Don PPE: Wear the full PPE detailed in the table above.

  • Contain: Prevent the spill from spreading or entering drains using an inert absorbent material like vermiculite, dry sand, or earth.[6][8]

  • Absorb & Collect: Carefully cover and absorb the spill. Gently sweep or scoop the absorbed material into a suitable, sealable container.[11]

  • Label & Dispose: Label the container as "Solid Halogenated Organic Waste: Spill Debris containing 3-Bromo-5-(propan-2-yloxy)aniline hydrochloride."

  • Decontaminate: Clean the spill area following the decontamination protocol above. All wipes and contaminated PPE (e.g., gloves) must be collected and disposed of as solid hazardous waste.[12]

Disposal of Unused or Bulk Material
  • Do not open the container.

  • Ensure the original manufacturer's label is intact and legible.

  • If repackaging is necessary, use a new, compatible container and label it clearly with the full chemical name, CAS number (1376298-90-6), and all relevant hazard pictograms.[12][13]

  • Place the container in a designated hazardous waste storage area with secondary containment to await pickup by your institution's Environmental Health and Safety (EHS) office or a licensed disposal contractor.[14]

References

  • 3-BROMO ANILINE 98% Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]

  • Hazardous Waste Reduction. University of Washington Environmental Health & Safety. [Link]

  • Chemical Resistance of Glove Materials. SKS Science Products. [Link]

  • Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • 3-Bromo-5-fluoro-2-(propan-2-yloxy)aniline. PubChem, National Center for Biotechnology Information. [Link]

  • Hazardous Materials Disposal Guide. (2019). Nipissing University. [Link]

  • Aniline. U.S. Environmental Protection Agency (EPA). [Link]

  • OSHA Glove Selection Chart. University of California, Santa Cruz, Environmental Health and Safety. [Link]

  • Quick Selection Guide to Chemical Protective Clothing. University of South Florida. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). U.S. Environmental Protection Agency (EPA). [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. [Link]

  • EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, U.S. Environmental Protection Agency (EPA). [Link]

Sources

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